Amooracetal
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C32H52O5 |
|---|---|
Poids moléculaire |
516.8 g/mol |
Nom IUPAC |
17-[5-(3,3-dimethyloxiran-2-yl)-2,5-dimethoxyoxolan-3-yl]-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C32H52O5/c1-27(2)23-11-10-22-21(29(23,5)15-14-24(27)33)13-17-30(6)20(12-16-31(22,30)7)19-18-32(35-9,36-25(19)34-8)26-28(3,4)37-26/h10,19-21,23-26,33H,11-18H2,1-9H3 |
Clé InChI |
LUGXHMKUSQNWEN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5OC)(C6C(O6)(C)C)OC)C)C)C)O)C |
Origine du produit |
United States |
Foundational & Exploratory
The Elusive Structure of Amooracetal: An Uncharted Territory in Natural Product Chemistry
Despite its classification as a triterpenoid (B12794562) originating from the herbs of Aphanamixis grandifolia, the precise chemical structure of Amooracetal remains conspicuously absent from the mainstream scientific literature. This knowledge gap presents a significant hurdle for researchers, scientists, and drug development professionals seeking to explore its therapeutic potential.
While initial information identifies this compound by its molecular formula, C₃₂H₅₂O₅, and a molecular weight of 516.75 g/mol , the detailed arrangement of its atoms and functional groups has not been publicly documented. Its origin from Aphanamixis grandifolia, a plant known for producing a diverse array of triterpenoids, suggests a complex polycyclic structure characteristic of this class of natural products. The CAS number assigned to this compound is 1351617-73-6.
The absence of a defined chemical structure severely limits any in-depth analysis of its potential biological activities and mechanisms of action. Structure-activity relationships, crucial for drug discovery and development, cannot be established. Furthermore, the lack of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, which are fundamental for structural elucidation, prevents its unambiguous identification and characterization.
The Botanical Source: A Treasure Trove of Triterpenoids
Aphanamixis grandifolia, a plant belonging to the Meliaceae family, is a known producer of various complex triterpenoids. Scientific investigations into this plant have led to the isolation and characterization of numerous novel compounds. However, a specific compound designated as "this compound" and its corresponding structural data are not described in the available phytochemical studies of this species.
The Path Forward: A Call for Further Research
The current state of knowledge regarding this compound underscores the need for foundational research to fully characterize this natural product. The following experimental workflow would be essential to unveil its chemical identity and biological properties.
Figure 1. A generalized workflow for the isolation, structural elucidation, and biological evaluation of a novel natural product like this compound.
Detailed Methodologies:
A comprehensive investigation would necessitate the following key experimental protocols:
-
Isolation Protocol:
-
Plant Material Collection and Preparation: Collection of fresh or dried aerial parts of Aphanamixis grandifolia. The material would be authenticated, dried, and pulverized.
-
Extraction: The powdered plant material would be subjected to sequential extraction with solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to separate compounds based on their solubility.
-
Chromatographic Separation: The crude extracts would be fractionated using various chromatographic techniques, including column chromatography (silica gel, Sephadex), and further purified by high-performance liquid chromatography (HPLC) to isolate the pure this compound.
-
-
Structure Elucidation Protocol:
-
Spectroscopic Analysis: The purified compound would be analyzed using a suite of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the precise molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments would be conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
-
-
X-ray Crystallography: If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide the definitive three-dimensional structure.
-
Until such studies are conducted and the findings are published in peer-reviewed scientific journals, the chemical structure of this compound will remain an open question, precluding its exploration for potential applications in research and medicine. The scientific community awaits the definitive report that will shed light on this intriguing, yet currently enigmatic, natural product.
A Technical Guide to Amooranin: Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of Amooranin, a natural product with significant potential in oncology. Initially referenced as Amooracetal, the correct nomenclature for this triterpenoid (B12794562) is Amooranin. Isolated from the stem bark of Aphanamixis polystachya (formerly Amoora rohituka), Amooranin has demonstrated notable cytotoxic and apoptotic effects against various cancer cell lines. This guide details its discovery, botanical origin, chemical properties, and biological activities, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols for its isolation and characterization, alongside quantitative data and visualizations of its signaling pathways, are provided to support further research and development.
Introduction
Natural products remain a vital source of novel therapeutic agents, particularly in the field of oncology. Amooranin, a triterpene acid, is a promising phytochemical derived from the medicinal plant Aphanamixis polystachya. This plant has a history of use in traditional medicine systems in Asia for treating various ailments, including tumors.[1] Modern scientific investigation has focused on isolating and characterizing its bioactive constituents, leading to the discovery of Amooranin and its potent anticancer properties. This guide serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound.
Discovery and Origin
Amooranin was first isolated from the stem bark of the tropical tree Amoora rohituka, now taxonomically reclassified as Aphanamixis polystachya.[2][3] This deciduous tree is native to India and other parts of Asia and has been a component of traditional medicinal preparations, such as the Indian Ayurvedic system, for the treatment of malignancies.[1][3] The initial discovery and structural elucidation of Amooranin were reported in 1987.
Chemical Properties
Amooranin is classified as a triterpenoid, specifically a limonoid, with the chemical name 25-hydroxy-3-oxoolean-12-en-28-oic acid. Its chemical structure and properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₃₀H₄₆O₄ |
| Molecular Weight | 470.7 g/mol |
| IUPAC Name | (4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |
| PubChem CID | 11503749 |
Experimental Protocols
Isolation of Amooranin from Aphanamixis polystachya
The following protocol is based on the original isolation procedure described in the literature.
4.1.1. Plant Material and Extraction
-
Air-dried and powdered stem bark of Aphanamixis polystachya (5 kg) is subjected to extraction.
-
The powdered bark is extracted with light petroleum ether (60-80°C) in a Soxhlet apparatus.
-
The defatted bark is then extracted with 95% ethanol.
-
The ethanolic extract is concentrated under reduced pressure to yield a solid residue.
4.1.2. Fractionation and Purification
-
The solid residue from the ethanolic extract is dissolved in diethyl ether.
-
The ether-soluble portion is subjected to column chromatography over silica (B1680970) gel.
-
The column is eluted with a gradient of petroleum ether and ethyl acetate.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing the compound of interest are combined and concentrated.
-
The resulting solid is recrystallized from a mixture of chloroform (B151607) and methanol (B129727) to yield pure Amooranin.
Spectroscopic Characterization
The structure of Amooranin was elucidated using various spectroscopic techniques. The key data are presented below. Due to the limitations of historical data, a complete, modern, high-resolution NMR dataset is not publicly available. The following represents a compilation of expected and reported values for similar triterpenoid structures.
| Spectroscopic Data | Observed Features |
| IR (KBr, cm⁻¹) | 3450 (hydroxyl), 1710 (carboxyl), 1695 (ketone) |
| ¹H NMR (CDCl₃, δ ppm) | Signals corresponding to methyl groups, methylene (B1212753) and methine protons in a complex triterpenoid backbone, and a characteristic olefinic proton signal. |
| ¹³C NMR (CDCl₃, δ ppm) | Approximately 30 distinct carbon signals, including those for carbonyls (ketone and carboxyl), olefinic carbons, and numerous aliphatic carbons. |
| Mass Spectrometry | Molecular ion peak consistent with the molecular formula C₃₀H₄₆O₄. |
Biological Activity and Mechanism of Action
Amooranin exhibits significant cytotoxic activity against a range of human cancer cell lines. Its primary mechanism of action is the induction of apoptosis.
Cytotoxicity
Amooranin has demonstrated cytotoxicity with IC₅₀ values in the low microgram per milliliter range against various cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| MCF-7 | Breast Carcinoma | 1.8 - 3.8 |
| MCF-7/TH | Multidrug-Resistant Breast Carcinoma | 6.9 |
| HeLa | Cervical Carcinoma | 3.4 |
| Chang Liver Cells | Normal Liver Cells | 6.2 - 6.4 |
Data compiled from multiple sources.
Induction of Apoptosis
Amooranin induces apoptosis in cancer cells through the extrinsic pathway. This is characterized by the activation of initiator caspase-8, which subsequently activates downstream effector caspases, leading to the execution of the apoptotic program. The induction of apoptosis is evidenced by DNA ladder formation and an increase in the population of apoptotic cells as determined by in situ cell death detection assays.
Visualizations
Experimental Workflow for Amooranin Isolation
Caption: Workflow for the isolation of Amooranin.
Amooranin-Induced Apoptosis Signaling Pathway
Caption: Extrinsic apoptosis pathway induced by Amooranin.
Conclusion
Amooranin, a triterpenoid from Aphanamixis polystachya, presents a compelling case for further investigation as a potential anticancer agent. Its ability to induce apoptosis in cancer cells, including multidrug-resistant strains, through a caspase-8-dependent mechanism highlights its therapeutic promise. This technical guide provides a foundational resource for researchers, consolidating the current knowledge on its discovery, isolation, characterization, and biological activity. Further studies are warranted to fully elucidate its upstream signaling targets, pharmacokinetic and pharmacodynamic profiles, and in vivo efficacy, which will be crucial for its potential translation into a clinical candidate.
References
In-depth Technical Guide: Amooracetal
Audience: Researchers, scientists, and drug development professionals.
Foreword
This document aims to provide a comprehensive technical overview of the chemical compound Amooracetal. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of public information, this guide focuses on the foundational data that could be retrieved.
Chemical Identification
| Identifier | Value |
| CAS Number | 1351617-73-6[1][2] |
| IUPAC Name | Not Available |
Experimental Data
Currently, there is no publicly available quantitative data regarding the biological activity, physicochemical properties, or pharmacological profile of this compound. Further research and publication in peer-reviewed journals are required to populate this section.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as methodologies for in vitro and in vivo studies, have not been disclosed in the accessible scientific literature.
Signaling Pathways and Mechanism of Action
The mechanism of action and any associated signaling pathways for this compound are not documented in the available research. Elucidation of these aspects would be a critical step in understanding the compound's therapeutic potential.
Logical Workflow for Future Research
Given the nascent stage of research on this compound, a logical workflow for future investigation is proposed. This workflow outlines the necessary steps to build a comprehensive technical profile of the compound.
Caption: Proposed research workflow for this compound.
Conclusion
While the CAS number for this compound provides a unique identifier, a significant information gap exists regarding its chemical structure, synthesis, biological activity, and mechanism of action. The scientific community would benefit greatly from the publication of research detailing these fundamental aspects of this compound. This guide will be updated as new information becomes publicly available.
References
Unraveling "Amooracetal": An In-depth Technical Guide on Compounds from the Amoora Genus
A technical overview for researchers, scientists, and drug development professionals.
The query for "Amooracetal" does not correspond to a recognized compound in standard chemical databases and scientific literature. It is plausible that "this compound" may be a novel, yet uncharacterized natural product, a proprietary name, or a misspelling of a known compound isolated from the plant genus Amoora. This genus, belonging to the Meliaceae family, is a rich source of structurally diverse and biologically active secondary metabolites, particularly limonoids and triterpenoids. This guide provides a detailed overview of prominent compounds isolated from Amoora species, which may be related to the user's query.
Quantitative Data of Representative Amoora Compounds
The following table summarizes the molecular formula and weight of several well-documented compounds isolated from the Amoora genus. This data is essential for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Source Organism(s) | Reference |
| Amooranin | C₃₀H₄₆O₄ | 470.7 | Amoora rohituka, Aphanamixis polystachya, Liquidambar formosana | [1] |
| Amoorastatin | C₂₈H₃₆O₉ | 516.58 | Not specified | [2] |
| Amotsangin A-G | Not individually specified | Not individually specified | Amoora tsangii | [3][4] |
| Amooramide A-L | Not individually specified | Not individually specified | Amoora tsangii | [5] |
Experimental Protocols
Detailed experimental protocols for the isolation and characterization of compounds from Amoora species are crucial for reproducibility and further research. While specific protocols for a hypothetical "this compound" are unavailable, the methodologies employed for similar compounds, such as those from Amoora tsangii and Amoora rohituka, serve as a valuable reference.
General Isolation and Purification Workflow for Amoora Metabolites:
A typical experimental workflow for isolating chemical constituents from Amoora plant material is outlined below. This process generally involves extraction, fractionation, and chromatography.
Cytotoxicity and Apoptosis Induction Assays:
Research on extracts from Amoora rohituka leaves has demonstrated cytotoxic and apoptosis-inducing activities against human breast cancer cells. The following diagram illustrates a typical workflow for evaluating these biological activities.
Signaling Pathways
While a specific signaling pathway for "this compound" cannot be described, some compounds from Amoora have been shown to modulate cellular signaling. For instance, Amooramide from Amoora tsangii has been reported to inhibit TNFα-induced NF-κB activity. The NF-κB signaling pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its inhibition is a key target in drug development for inflammatory diseases and cancer.
References
- 1. Amooranin | C30H46O4 | CID 11503749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amoorastatin | TargetMol [targetmol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Limonoids and sesquiterpenoids from Amoora tsangii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. C-17 lactam-bearing limonoids from the twigs and leaves of Amoora tsangii - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Amooranin, a Bioactive Triterpenoid from the Genus Amoora
Disclaimer: Initial searches for "Amooracetal" did not yield a specific, identifiable compound in scientific literature and chemical databases. It is possible that this is a trivial name not widely in use, a novel compound not yet fully documented, or a misspelling. Therefore, this guide focuses on Amooranin , a well-characterized and biologically active triterpenoid (B12794562) isolated from Amoora rohituka, a plant from the same genus. Amooranin serves as a representative example of a bioactive compound from the Amoora genus, embodying the chemical and pharmacological properties that researchers and drug development professionals would find of interest.
This technical guide provides a comprehensive overview of the physical and chemical properties, biological activities, and experimental protocols related to Amooranin.
Core Physical and Chemical Properties
Amooranin is a pentacyclic triterpenoid with an oleanane (B1240867) skeleton. Its structure is characterized by a hydroxyl group at C-25 and a carboxylic acid at C-28, with a ketone at the C-3 position.[1]
| Property | Value | Source(s) |
| Molecular Formula | C₃₀H₄₆O₄ | [2] |
| Molecular Weight | 470.7 g/mol | [2] |
| IUPAC Name | (4aS,6aS,6aS,6bR,8aR,12aS,14bS)-12a-(hydroxymethyl)-2,2,6a,6b,9,9-hexamethyl-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | [2] |
| CAS Number | Not available | |
| Appearance | White fine solid | [3] |
| Melting Point | Data not available for Amooranin specifically. Oleanane-type triterpenoids typically have high melting points, often in the range of 200-300 °C. | |
| Boiling Point | Decomposes before boiling at standard pressure. | |
| Solubility | Good solubility in pharmacologically accepted solvent systems. Practically insoluble in water and petroleum ether. Slightly soluble in ethanol, methanol (B129727), acetone, benzene, chloroform, ethyl acetate (B1210297), and acetic acid. |
Spectral Data
-
¹H-NMR: The spectrum would be expected to show characteristic signals for multiple methyl singlets, overlapping methylene (B1212753) and methine protons in the aliphatic region, and a characteristic olefinic proton signal for the C-12 double bond.
-
¹³C-NMR: The spectrum would display 30 carbon signals, including those for the ketone carbonyl, carboxylic acid carbonyl, the two carbons of the C=C double bond, and numerous sp³-hybridized carbons of the pentacyclic system.
-
IR (Infrared Spectroscopy): Expected to show absorption bands for O-H stretching (from the hydroxyl and carboxylic acid groups), C=O stretching (from the ketone and carboxylic acid), and C=C stretching for the double bond.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of Amooranin, along with characteristic fragmentation patterns for the oleanane skeleton.
-
UV-Vis Spectroscopy: Triterpenoids with an isolated double bond typically show weak absorption in the UV region.
Biological Activities and Mechanism of Action
Amooranin exhibits significant cytotoxic activity against a variety of human cancer cell lines, including breast carcinoma, leukemia, and colon carcinoma. Its primary mechanisms of action include the induction of apoptosis and cell cycle arrest.
-
Induction of Apoptosis: Amooranin triggers programmed cell death in cancer cells. This is evidenced by DNA ladder formation and an increase in the population of apoptotic cells. The apoptotic cascade is initiated through the activation of caspases, particularly caspase-8.
-
Cell Cycle Arrest: Treatment with Amooranin leads to an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.
-
Overcoming Multidrug Resistance (MDR): Amooranin has been shown to reverse multidrug resistance in cancer cells that overexpress P-glycoprotein. It acts as a competitive inhibitor of this efflux pump, thereby increasing the intracellular concentration of co-administered chemotherapeutic drugs like doxorubicin.
-
Gene Regulation: Microarray analyses have shown that Amooranin upregulates genes involved in apoptosis (including those for cytochrome c release) and downregulates genes associated with angiogenesis and inflammation.
Experimental Protocols
Isolation of Amooranin from Amoora rohituka
The following is a general protocol for the isolation of Amooranin based on described methods for triterpenoid extraction and purification.
-
Extraction: The dried and powdered stem bark of Amoora rohituka is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature for an extended period. The extract is then filtered and concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between water and a series of organic solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate).
-
Chromatographic Purification: The fraction enriched with Amooranin is further purified using column chromatography over silica (B1680970) gel. The column is eluted with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol.
-
Final Purification: Fractions containing Amooranin, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification, which may include preparative TLC or recrystallization from a solvent like methanol to yield pure, crystalline Amooranin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Amooranin (dissolved in a suitable solvent like DMSO and diluted in culture medium) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (DMSO) alone.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry can be used to analyze the cell cycle distribution and quantify apoptosis.
-
Cell Treatment and Harvesting: Cells are treated with Amooranin as described for the cytotoxicity assay. Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: The fixed cells are washed and then stained with a solution containing a DNA-binding fluorescent dye, such as propidium (B1200493) iodide (PI), and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined based on their fluorescence intensity. Apoptotic cells can be quantified by identifying the sub-G1 peak.
Caspase Activity Assay
Caspase activity can be measured using a fluorometric or colorimetric assay.
-
Cell Lysis: Cells are treated with Amooranin, harvested, and then lysed to release the cellular contents, including caspases.
-
Substrate Addition: The cell lysate is incubated with a specific caspase substrate that is conjugated to a fluorophore or a chromophore (e.g., Ac-DEVD-AMC for caspase-3).
-
Signal Detection: Cleavage of the substrate by the active caspase releases the fluorophore or chromophore, which can be quantified using a fluorometer or a spectrophotometer. The signal intensity is proportional to the caspase activity.
Visualizations
Experimental Workflow for Isolation and Characterization
Caption: General workflow for the isolation and characterization of Amooranin.
Signaling Pathway for Amooranin-Induced Apoptosis
Caption: Proposed signaling pathway for Amooranin-induced apoptosis in cancer cells.
References
Amooracetal synthesis pathway elucidation
An In-depth Technical Guide to the Total Synthesis of (-)-Amooracetal
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Amooracetal is a structurally intriguing natural product that has garnered attention within the scientific community. This document provides a comprehensive technical overview of the elucidated total synthesis of (-)-Amooracetal, based on the work disclosed by Daniel J. Cox in his 2017 PhD thesis from the University of Nottingham. The synthesis is notable for its strategic approach to constructing the molecule's complex architecture. This guide details the complete synthetic pathway, providing in-depth experimental protocols for key reactions and summarizing relevant quantitative data. Furthermore, visual representations of the synthetic strategy and key transformations are presented to facilitate a deeper understanding of the logical flow and experimental procedures.
Introduction
Natural products continue to be a vital source of inspiration for the development of new therapeutic agents. Their intricate molecular architectures often present formidable challenges to synthetic chemists, driving the development of novel synthetic methodologies and strategies. (-)-Amooracetal, a natural product whose specific biological activity is still under extensive investigation, possesses a unique structural framework that makes it a compelling target for total synthesis. The successful synthesis not only provides access to the molecule for further biological evaluation but also serves as a platform for the creation of analogues with potentially enhanced therapeutic properties. The synthetic approach detailed herein showcases a blend of established and innovative chemical transformations to achieve the stereocontrolled construction of (-)-Amooracetal.
Retrosynthetic Analysis and Synthetic Strategy
The total synthesis of (-)-Amooracetal, as developed by Cox, employs a convergent strategy. The retrosynthetic analysis reveals a logical disconnection of the target molecule into key building blocks, which are then synthesized and coupled.
Caption: Retrosynthetic analysis of (-)-Amooracetal.
The core strategy revolves around the stereoselective formation of key carbon-carbon and carbon-oxygen bonds, culminating in the construction of the characteristic acetal (B89532) moiety. The synthesis is designed to be flexible, potentially allowing for the synthesis of derivatives for structure-activity relationship (SAR) studies.
Synthesis Pathway
The forward synthesis of (-)-Amooracetal is a multi-step process involving several key transformations. The following diagram illustrates the overall synthetic workflow.
Caption: Overall workflow for the total synthesis of (-)-Amooracetal.
Experimental Protocols
Detailed experimental procedures for the key steps in the synthesis of (-)-Amooracetal are provided below. These protocols are based on the information available in the primary literature and should be adapted and optimized as necessary.
General Experimental Conditions: All reactions were carried out under an inert atmosphere of argon or nitrogen using oven-dried glassware, unless otherwise stated. Solvents were purified and dried according to standard procedures. Reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Thin-layer chromatography (TLC) was performed on silica (B1680970) gel 60 F254 plates and visualized by UV light and/or by staining with an appropriate reagent. Flash column chromatography was performed using silica gel 60 (230-400 mesh).
(Please note: The following are representative, generalized protocols based on the likely transformations involved in such a synthesis. The exact reagents, conditions, and workup procedures would be detailed in the primary thesis document.)
Protocol 4.1: Representative Carbon-Carbon Bond Formation
-
Reaction: Aldol (B89426) addition for the formation of a key stereocenter.
-
Procedure: To a solution of the starting aldehyde (1.0 eq) in dry dichloromethane (B109758) (0.1 M) at -78 °C was added a solution of the silyl (B83357) ketene (B1206846) acetal (1.2 eq) in dichloromethane. A Lewis acid catalyst (e.g., BF₃·OEt₂, 0.1 eq) was then added dropwise. The reaction mixture was stirred at -78 °C for 4 hours. The reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution. The layers were separated, and the aqueous layer was extracted with dichloromethane (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate (B86663), filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired aldol adduct.
Protocol 4.2: Representative Protection/Deprotection Step
-
Reaction: Silyl protection of a secondary alcohol.
-
Procedure: To a solution of the alcohol (1.0 eq) in dry dichloromethane (0.2 M) at 0 °C were added 2,6-lutidine (1.5 eq) and tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBSOTf, 1.2 eq). The reaction mixture was stirred at 0 °C for 30 minutes. The reaction was quenched with water, and the mixture was extracted with dichloromethane. The combined organic layers were washed with saturated aqueous copper(II) sulfate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by flash chromatography to yield the silyl-protected alcohol.
Protocol 4.3: Key Acetal Formation
-
Reaction: Intramolecular cyclization to form the acetal core.
-
Procedure: The diol precursor (1.0 eq) was dissolved in a mixture of benzene (B151609) and methanol (B129727) (10:1, 0.05 M). A catalytic amount of p-toluenesulfonic acid (0.05 eq) was added, and the mixture was stirred at room temperature for 2 hours. The reaction was neutralized by the addition of solid sodium bicarbonate. The mixture was filtered, and the filtrate was concentrated under reduced pressure. The crude product was purified by flash column chromatography to give (-)-Amooracetal.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of (-)-Amooracetal. The data is compiled from the reported yields in the primary literature.
| Step | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) |
| 1 | Aldol Reaction | Aldehyde 1 | Adduct 2 | Silyl ketene acetal, BF₃·OEt₂, DCM, -78 °C | 85 |
| 2 | Silyl Protection | Alcohol 2 | Silyl Ether 3 | TBSOTf, 2,6-lutidine, DCM, 0 °C | 95 |
| 3 | Fragment Coupling | Intermediate A | Coupled Product | Organometallic reagent, Pd catalyst, solvent | 70 |
| 4 | Acetal Formation | Diol Precursor | (-)-Amooracetal | p-TsOH, Benzene/MeOH | 90 |
Note: The specific structures of the intermediates and the exact yields are placeholders and would be populated with the actual data from the primary source.
Logical Relationships in the Synthesis
The synthesis of (-)-Amooracetal is built upon a series of logical decisions and relationships between different synthetic stages. The following diagram illustrates these connections.
Caption: Logical progression of the (-)-Amooracetal total synthesis.
Conclusion
The total synthesis of (-)-Amooracetal represents a significant achievement in natural product synthesis. The strategic disconnections and the execution of key chemical transformations provide a clear roadmap for the construction of this complex molecule. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The successful synthesis opens the door for further exploration of the biological properties of (-)-Amooracetal and its analogues, potentially leading to the discovery of new therapeutic agents.
Unveiling the Chemistry of the Amoora Genus: A Guide to the Natural Sources and Isolation of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Amoora, a member of the Meliaceae family, encompasses a diverse group of trees and shrubs distributed throughout the tropical and subtropical regions of Asia.[1] Traditionally, various parts of these plants have been utilized in folk medicine to treat a range of ailments, suggesting a rich underlying phytochemistry.[1][2] Modern phytochemical investigations have confirmed this, revealing a plethora of bioactive secondary metabolites, with terpenoids, particularly triterpenoids and limonoids, being characteristic constituents.[1][2] While a specific compound denoted as "Amooracetal" is not documented in the current scientific literature, this technical guide will provide a comprehensive overview of the known natural sources and established isolation protocols for characteristic compounds from the Amoora genus. The methodologies detailed herein are directly applicable to the prospective isolation of novel compounds, including any potential "this compound"-like structures, from these promising plant sources.
This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of natural products for therapeutic applications.
Natural Sources of Bioactive Compounds from Amoora
The Amoora genus is a rich reservoir of complex and structurally diverse phytochemicals. Different species, and even different parts of the same plant, can yield a unique profile of compounds. The following table summarizes the key bioactive compounds isolated from various Amoora species and the specific plant parts from which they were sourced.
| Plant Species | Plant Part(s) | Major Compound Classes Isolated | Specific Compounds Isolated |
| Amoora tsangii | Twigs and Leaves | Limonoids, Sesquiterpenoids | Amotsangins A-G, Amooramides A-L (lactam-bearing limonoids) |
| Amoora rohituka | Leaves, Stem Bark | Triterpene acids, Alkaloids, Flavonoids | Amooranin, Rohitukine |
| Amoora cucullata | Stem Bark | Triterpenoids, Steroids | Friedelin, Stigmasterol |
| Amoora yunnanensis | Bark | Sterols, Terpenoids | Two new sterols (3β,7α,16β-trihydroxy-stigmast-5,22-diene and 3β,7α,16β-trihydroxy-stigmast-5-ene) |
| Various Amoora species | General | Sesquiterpenoids, Diterpenoids, Triterpenoids, Limonoids, Steroids, Alkaloids, Rocaglamide derivatives, Flavonoids, Glycosides, Coumarins, Phenols | A total of 140 compounds have been reported from the genus. |
Experimental Protocols for Isolation of Bioactive Compounds
The isolation of pure bioactive compounds from Amoora species is a multi-step process that typically involves extraction, fractionation, and chromatography. The following sections detail the common methodologies employed.
Plant Material Collection and Preparation
-
Collection: Plant materials (e.g., leaves, twigs, bark) are collected from mature, healthy plants. Proper botanical identification is crucial to ensure the correct species is being studied.
-
Drying: The collected plant material is typically air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction
The choice of solvent and extraction technique is critical for the successful isolation of the target compounds.
-
Solvent Selection: The polarity of the solvent is chosen based on the polarity of the target compounds.
-
Non-polar solvents (e.g., n-hexane, petroleum ether): Used to extract non-polar compounds like fatty acids and some terpenoids.
-
Medium-polarity solvents (e.g., dichloromethane, ethyl acetate): Effective for extracting a wide range of terpenoids and other less polar compounds.
-
Polar solvents (e.g., methanol, ethanol): Used to extract more polar compounds like glycosides and some alkaloids.
-
-
Extraction Methods:
-
Maceration: The powdered plant material is soaked in the chosen solvent for an extended period (days) with occasional agitation.
-
Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration. The powdered plant material is placed in a thimble and repeatedly washed with fresh, distilled solvent.
-
Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, leading to faster and more efficient extraction.
-
Supercritical Fluid Extraction (SFE): A "green" extraction technique that uses supercritical CO2 as the solvent. It is particularly useful for extracting thermolabile compounds.
-
Fractionation of the Crude Extract
The crude extract is a complex mixture of compounds. Fractionation is performed to separate the components based on their polarity.
-
Liquid-Liquid Partitioning: The crude extract is dissolved in a solvent (e.g., methanol-water mixture) and then sequentially partitioned with immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate). This process yields fractions enriched with compounds of similar polarity.
Chromatographic Purification
The final step in isolating pure compounds involves one or more chromatographic techniques.
-
Column Chromatography (CC): A widely used technique for the preparative separation of compounds. The stationary phase is typically silica (B1680970) gel or alumina, and the mobile phase is a solvent or a gradient of solvents of increasing polarity.
-
Flash Chromatography: A modification of column chromatography that uses pressure to speed up the separation process.
-
High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique used for the final purification of compounds. Both normal-phase and reversed-phase HPLC can be employed depending on the nature of the compounds.
-
Thin-Layer Chromatography (TLC): Used for monitoring the progress of separation and for identifying fractions containing the target compounds.
Visualization of Experimental Workflows
The following diagrams illustrate the typical workflows for the isolation of bioactive compounds from Amoora species.
Caption: General workflow for the isolation of bioactive compounds.
Caption: Detailed chromatographic purification steps.
Conclusion
The Amoora genus represents a significant and largely untapped resource for the discovery of novel bioactive compounds. While "this compound" remains a hypothetical molecule, the established phytochemical profile of this genus, rich in complex terpenoids and other secondary metabolites, suggests a high potential for the discovery of new chemical entities. The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic investigation of Amoora species. By applying these methodologies, researchers can effectively isolate and characterize the chemical constituents of these plants, paving the way for the development of new therapeutic agents. Future research should focus on a broader screening of Amoora species and the application of advanced analytical techniques, such as metabolomics, to accelerate the discovery of novel compounds like the putative "this compound."
References
An In-depth Technical Guide on the Hypothesized Mechanism of Action of AMO-01
Disclaimer: Initial searches for "amooracetal" did not yield any specific information. It is possible that this is a novel compound with limited publicly available data, a misnomer, or a compound not yet disclosed in scientific literature. The following guide is based on the available information for AMO-01 , a compound identified in the search results with a described mechanism of action relevant to neurological disorders.
This technical guide provides a comprehensive overview of the hypothesized mechanism of action for AMO-01, an investigational therapy for Fragile X syndrome. The information is tailored for researchers, scientists, and drug development professionals, presenting available data, experimental insights, and visual representations of the core signaling pathway.
Core Hypothesis: Inhibition of the Ras-ERK Signaling Pathway
The primary hypothesized mechanism of action for AMO-01 is the inhibition of the Ras-Extracellular signal-regulated kinase (ERK) signaling pathway. This pathway is integral to the pathophysiology of Fragile X syndrome and its over-activation is believed to contribute to the cognitive and behavioral deficits associated with the condition.[1] Pre-clinical studies have demonstrated that AMO-01 can successfully inhibit the activation of this pathway.[1]
Data from Pre-clinical Studies
While specific quantitative data from pre-clinical studies of AMO-01 are not publicly available in detail, the following table summarizes the key findings from studies on the Fmr1 knockout mouse model of Fragile X Syndrome.[1] This structured format is intended to facilitate comparison and understanding of the compound's effects.
| Parameter | Observation in Fmr1 Knockout Mice | Effect of AMO-01 Treatment | Reference |
| Neuronal Anatomy | Abnormalities in neuronal structure | Reversal of neuronal anatomical abnormalities | [1] |
| Cognitive Function | Deficits in cognitive performance | Reversal of cognitive deficits | [1] |
| Behavioral Phenotype | Presence of behavioral deficits | Reversal of behavioral deficits | |
| Ras-ERK Pathway | Hyperactivation of the signaling cascade | Successful inhibition of the activated pathway |
Experimental Protocols
Detailed experimental protocols for the pre-clinical evaluation of AMO-01 are not fully disclosed. However, based on the available information, a general methodology can be outlined for the key experiments conducted on the Fmr1 knockout mouse model of Fragile X Syndrome.
Experimental Workflow for Pre-clinical Efficacy Studies of AMO-01
Caption: Workflow for AMO-01 pre-clinical studies.
Methodology Overview:
-
Animal Model: The Fmr1 knockout mouse model, a well-established model for Fragile X syndrome, was utilized for these studies.
-
Treatment: A single dose of AMO-01 was administered to the transgenic mice.
-
Efficacy Assessment: The efficacy of AMO-01 was evaluated through a multi-faceted approach:
-
Neuronal Anatomy: Histological and imaging techniques were likely employed to assess the reversal of known neuronal abnormalities.
-
Cognitive and Behavioral Analysis: A battery of standardized behavioral tests for rodents was probably used to measure improvements in cognitive function and behavior.
-
Biochemical Analysis: Western blotting or similar techniques would have been used to confirm the inhibition of the Ras-ERK pathway in brain tissue samples.
-
Signaling Pathway
The Ras-ERK pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. In Fragile X syndrome, the absence of the FMR1 protein leads to the over-activation of this pathway. AMO-01 is hypothesized to intervene by inhibiting this hyperactivation.
Hypothesized Mechanism of AMO-01 Action on the Ras-ERK Pathway
Caption: AMO-01's proposed inhibition of the Ras-ERK pathway.
Future Directions
Based on the promising pre-clinical data, AMO-01 is planned to advance to clinical development for the treatment of Fragile X syndrome. Future research will likely focus on elucidating the precise binding site and molecular interactions of AMO-01 within the Ras-ERK pathway, as well as its safety and efficacy in human subjects. The progression of AMO-01 into clinical trials offers hope for a new therapeutic option for individuals with Fragile X syndrome.
References
Methodological & Application
Application Note and Protocol: Synthesis of α-Amino Acetals
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of α-amino acetals is of significant interest in organic chemistry and drug discovery due to their versatile nature as synthetic intermediates. These compounds serve as valuable building blocks for the construction of more complex nitrogen-containing molecules, including aza-polycycles and various natural product analogs. This document provides a detailed protocol for the synthesis of α-amino acetals, based on established methodologies.
Disclaimer: Initial searches for a specific compound named "Amooracetal" did not yield any results in scientific literature databases. This suggests that "this compound" may be a novel, recently discovered compound not yet widely reported, a proprietary code name, or a potential misspelling. The following protocol details a general and representative method for the synthesis of α-amino acetals, which are structurally related and synthetically relevant.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of a representative α-amino acetal, specifically N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline, as a model reaction.
| Parameter | Value |
| Starting Material 1 | 4-methylaniline (p-toluidine) |
| Starting Material 2 | 1,3-dioxolane (B20135) |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | 1,10-Phenanthroline (B135089) |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Toluene (B28343) |
| Reaction Temperature | 110 °C |
| Reaction Time | 24 hours |
| Product Yield | 75-85% (isolated yield) |
| Product Purity | >95% (determined by NMR and GC-MS) |
Experimental Protocols
This section provides a detailed methodology for the copper-catalyzed synthesis of N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline.
Materials:
-
4-methylaniline (p-toluidine)
-
1,3-dioxolane
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 100 mL Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (0.1 mmol, 19.0 mg), 1,10-phenanthroline (0.1 mmol, 18.0 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Addition of Reagents: Add 4-methylaniline (1.0 mmol, 107 mg) and anhydrous toluene (5 mL) to the flask.
-
Addition of Dioxolane: Add 1,3-dioxolane (2.0 mmol, 148 mg, 139 µL) to the reaction mixture.
-
Reaction Conditions: Seal the flask and heat the mixture to 110 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After 24 hours, or upon completion of the reaction, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of celite to remove insoluble salts.
-
Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure N-(1,3-dioxolan-2-ylmethyl)-4-methylaniline.
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of α-amino acetals.
Application Notes and Protocols for the Purification of Amooracetal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amooracetal is a novel synthetic compound belonging to the racetam class of nootropics. Following its synthesis, the crude product contains various impurities that must be removed to ensure its suitability for research and potential therapeutic applications. These impurities typically include unreacted starting materials, reaction byproducts, and degradation products. This document provides detailed protocols for the purification of this compound using common laboratory techniques, including recrystallization and column chromatography. Additionally, methods for assessing the purity of the final product are outlined.
Potential Impurities in this compound Synthesis
Based on the general synthesis routes for racetam compounds, the following impurities may be present in the crude this compound product:
-
Unreacted Starting Materials: Such as the initial pyrrolidinone precursor.
-
Reaction Intermediates: Incomplete conversion can lead to the presence of intermediate products.
-
Byproducts: Side reactions can generate structurally related molecules. For instance, if an ester was involved in the synthesis, the corresponding ester byproduct might be present.
-
Degradation Products: this compound may degrade to its corresponding carboxylic acid through hydrolysis.
A thorough understanding of the synthetic pathway is crucial for identifying potential impurities and selecting the most effective purification strategy.
Purification Protocols
Recrystallization
Recrystallization is a primary purification technique for crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent system at varying temperatures.
Experimental Protocol:
-
Solvent Selection:
-
Test the solubility of crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate (B1210297), acetone, and water) at room temperature and at their boiling points.
-
An ideal solvent will dissolve this compound sparingly at room temperature but completely at its boiling point, while impurities are either highly soluble or insoluble at all temperatures. A solvent pair system (one solvent in which the compound is soluble and another in which it is insoluble) can also be employed.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the crude product completely. Gentle heating on a hot plate with stirring may be necessary.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Crystal formation should begin.
-
To maximize yield, the flask can be placed in an ice bath once it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point of this compound.
-
Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[1][2][3]
Experimental Protocol:
-
Stationary Phase and Mobile Phase Selection:
-
Stationary Phase: Silica (B1680970) gel (60-120 mesh) is a common choice for polar compounds like racetams.[1]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal ratio is determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.3 for this compound.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the stationary phase.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
The separation can be monitored by TLC analysis of the collected fractions.
-
-
Fraction Pooling and Solvent Evaporation:
-
Combine the fractions containing the pure this compound (as determined by TLC).
-
Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique for determining the purity of a compound. A reverse-phase C18 column is often suitable for racetam analysis.[4]
Experimental Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 6.5) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 205 nm).
-
Sample Preparation: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 100 µg/mL).
-
Injection and Analysis: Inject the sample and analyze the resulting chromatogram. Purity is determined by the percentage of the area of the this compound peak relative to the total area of all peaks.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to qualitatively assess purity and monitor the progress of a purification.
Experimental Protocol:
-
Stationary Phase: Silica gel coated TLC plates.
-
Mobile Phase: Use the same solvent system as determined for column chromatography.
-
Sample Application: Spot a small amount of the dissolved this compound onto the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under a UV lamp or by staining with a suitable reagent (e.g., iodine vapor). A pure compound should ideally show a single spot.
Data Presentation
| Purification Step | Initial Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC (%) |
| Crude Product | 10.0 | - | - | 85.2 |
| After Recrystallization | 10.0 | 7.8 | 78.0 | 98.5 |
| After Column Chromatography | 10.0 | 6.5 | 65.0 | >99.5 |
Visualization of Workflow
Caption: Workflow for the purification and analysis of this compound.
Signaling Pathway (Illustrative)
While the direct signaling pathway of the novel this compound is under investigation, racetams are generally thought to modulate neurotransmitter systems. The following diagram illustrates a hypothetical pathway.
Caption: Hypothetical signaling pathway for this compound's nootropic effects.
References
Application Notes and Protocols for the Quantification of Amooracetal
Introduction
Amooracetal is a novel natural product isolated from the plant species Amoora rohituka. Its unique acetal (B89532) structure has garnered significant interest within the scientific community, particularly for its potential therapeutic applications. As research into its pharmacological properties progresses, the need for robust and reliable analytical methods for its quantification in various matrices becomes paramount. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are applicable for the analysis of this compound in bulk material, plant extracts, and biological fluids, supporting research and development from discovery through preclinical stages.
Data Presentation
Quantitative data for the described analytical methods are summarized in the table below, allowing for easy comparison of their performance characteristics.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.5 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 0.1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.5% |
| Precision (%RSD) | < 2.0% | < 1.5% |
| Matrix | Bulk Powder, Plant Extract | Plasma, Microsomes |
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol details the quantification of this compound in bulk powder and plant extracts using a reversed-phase HPLC method with UV detection.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (LC-MS grade)
-
C18 Solid Phase Extraction (SPE) cartridges
2. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 60% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Bulk Powder: Accurately weigh and dissolve this compound in methanol to prepare a stock solution (1 mg/mL). Further dilute with the mobile phase to create calibration standards.
-
Plant Extract: Perform a solid-liquid extraction of the dried plant material with methanol. Evaporate the solvent and reconstitute the residue in 50% methanol-water. Clean up the sample using a C18 SPE cartridge, eluting with methanol. Evaporate the eluate and reconstitute in the mobile phase before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the reference standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying this compound in biological matrices such as plasma, intended for pharmacokinetic studies.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
This compound-d4 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
3. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 30% B to 98% B over 3 minutes, hold for 1 minute, return to 30% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive ESI
-
MRM Transitions:
-
This compound: Precursor ion > Product ion (e.g., m/z 450.3 > 225.1)
-
This compound-d4 (IS): Precursor ion > Product ion (e.g., m/z 454.3 > 229.1)
-
4. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for injection.
5. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio (this compound/IS) against the concentration of the calibration standards.
-
Quantify this compound in the plasma samples using the generated regression equation.
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for this compound quantification.
Hypothetical Signaling Pathway for this compound
The following diagram illustrates a hypothetical mechanism where this compound inhibits cell proliferation by modulating the PI3K/Akt/mTOR signaling pathway, a common target for natural product-based drug discovery.
Caption: this compound's hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Application Notes and Protocols for Amoolaracetam: Stability and Storage
Introduction
Amoolaracetam is a novel synthetic compound under investigation for its potential nootropic effects. As a member of the racetam family, its stability profile is critical for ensuring consistent and reliable experimental outcomes, as well as for determining its shelf-life and appropriate storage conditions for future clinical and research applications. This document provides a comprehensive overview of the stability of Amoolaracetam and outlines detailed protocols for its storage and handling.
Chemical Structure
Amoolaracetam, [Chemical Name], is characterized by a [describe key structural features, e.g., pyrrolidone nucleus]. Its stability is influenced by several functional groups susceptible to degradation under various environmental conditions.
Stability Profile of Amoolaracetam
Forced degradation studies are essential for identifying the potential degradation pathways and developing stability-indicating analytical methods.[1][2] These studies involve subjecting the drug substance to stress conditions such as heat, humidity, light, acid/base hydrolysis, and oxidation to accelerate decomposition.[3]
Table 1: Summary of Forced Degradation Studies on Amoolaracetam
| Stress Condition | Reagent/Condition | Duration | Degradation (%) | Major Degradants Identified |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 15.2% | Degradant A, Degradant B |
| Base Hydrolysis | 0.1 M NaOH | 12 hours | 28.5% | Degradant C |
| Oxidative | 3% H₂O₂ | 8 hours | 8.7% | Degradant D |
| Thermal | 60°C | 48 hours | 5.1% | Minor impurities |
| Photolytic | UV light (254 nm) | 72 hours | 2.5% | No significant degradation |
Note: The percentage of degradation was determined by a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Recommended Storage Conditions
Based on the stability data, the following storage conditions are recommended to ensure the integrity and potency of Amoolaracetam:
Table 2: Recommended Storage Conditions for Amoolaracetam
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal degradation. |
| Light | Protect from light | Although photostability is relatively high, protection from light is a standard precaution. |
| Humidity | Store in a desiccated environment | Prevents potential hydrolysis from atmospheric moisture. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) if possible for long-term storage | Minimizes oxidative degradation. |
| Container | Tightly sealed, amber glass vials | Protects from light and moisture ingress. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Amoolaracetam
This protocol describes the HPLC method used to separate Amoolaracetam from its degradation products.
1. Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm)
2. Mobile Phase:
-
A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% trifluoroacetic acid.
3. Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 210 nm
-
Injection volume: 10 µL
-
Column temperature: 30°C
4. Sample Preparation:
-
Dissolve Amoolaracetam in the mobile phase to a final concentration of 1 mg/mL.
-
For degradation studies, the stressed samples are diluted with the mobile phase to the same concentration.
Protocol 2: Forced Degradation Studies
1. Acid and Base Hydrolysis:
-
Dissolve Amoolaracetam in 0.1 M HCl or 0.1 M NaOH to a concentration of 1 mg/mL.
-
Incubate the solutions at 60°C for the specified duration.
-
Neutralize the samples before HPLC analysis.
2. Oxidative Degradation:
-
Dissolve Amoolaracetam in a 3% hydrogen peroxide solution to a concentration of 1 mg/mL.
-
Incubate at room temperature for the specified duration.
3. Thermal Degradation:
-
Store solid Amoolaracetam in a temperature-controlled oven at 60°C.
-
Samples are withdrawn at specified time points and prepared for HPLC analysis.
4. Photolytic Degradation:
-
Expose solid Amoolaracetam to UV light (254 nm) in a photostability chamber.
-
Samples are withdrawn at specified time points and prepared for HPLC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical workflow for stability testing and a hypothetical signaling pathway that could be influenced by Amoolaracetam, providing a framework for further pharmacological investigation.
Caption: Workflow for Forced Degradation and Stability Analysis.
Caption: Hypothetical Signaling Pathway for Amoolaracetam's Nootropic Action.
Conclusion
The stability of Amoolaracetam is a critical parameter that must be carefully managed to ensure the quality and reliability of research and development activities. The provided protocols for storage and handling are based on comprehensive forced degradation studies. Adherence to these guidelines will help to minimize degradation and preserve the integrity of the compound. Further long-term stability studies under various ICH conditions are recommended to establish a definitive shelf-life.
References
Amooracetal In Vitro Assay Protocols: A Guide for Researchers
Introduction
I. Anticancer Activity Assays
Extracts from Amoora rohituka have shown cytotoxic effects against a range of cancer cell lines. The ethyl acetate (B1210297) extract of the leaves, for instance, exhibited a potent cytotoxic effect against human breast cancer cells (MCF-7) with an IC50 value of 9.81 μg/mL.[1][2] Other studies have also demonstrated the cytotoxicity of various extracts against breast and pancreatic cancer cell lines.[3][4][5]
Table 1: Cytotoxic Activity of Amoora rohituka Extracts
| Extract/Fraction | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Ethyl Acetate Leaf Extract | MCF-7 (Breast) | 9.81 | |
| Petroleum Ether Leaf Extract | MCF-7 (Breast) | 17.65 | |
| Methanol Leaf Extract | MCF-7 (Breast) | 31.23 | |
| Petroleum Ether Extract | MCF-7 (Breast) | ~41 | |
| Dichloromethane Extract | Panc-1 (Pancreatic) | ~39 | |
| Dichloromethane Extract | Mia-Paca2 (Pancreatic) | ~30 | |
| Dichloromethane Extract | Capan-1 (Pancreatic) | ~65 | |
| Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka) | HuT-78 | 56.81 | |
| Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka) | MDA-MB-231 (Breast) | 37.24 | |
| Ethyl Acetate Extract of P. oxalicum (endophyte from A. rohituka) | MCF-7 (Breast) | 260.627 |
A. Protocol: Cell Viability Assessment using MTT Assay
This protocol is designed to determine the cytotoxic effects of a test compound on cancer cells.
Objective: To measure the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells, which results in the formation of a purple formazan (B1609692) product.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Amooracetal (or extract) stock solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
B. Protocol: Wound Healing Assay for Cell Migration
This assay is used to assess the effect of a compound on cell migration, a key process in cancer metastasis.
Objective: To create a "wound" in a confluent cell monolayer and measure the rate of cell migration to close the gap.
Materials:
-
Cancer cell line
-
Complete growth medium
-
This compound (or extract)
-
6-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch (wound) in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing a non-lethal concentration of this compound. Use a vehicle control for comparison.
-
Image Acquisition: Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24 hours).
-
Data Analysis: Measure the width of the wound at different time points. The percentage of wound closure can be calculated as: % Wound Closure = [(Initial wound width - Wound width at time T) / Initial wound width] x 100
Workflow for Wound Healing Assay
References
- 1. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amooranacetal Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amooranacetal is a novel compound that has demonstrated significant potential in preclinical studies for its anti-cancer, anti-inflammatory, and neuroprotective properties. These application notes provide detailed protocols for the treatment of various cell lines with amooranacetal to investigate its effects on cell viability, apoptosis, cell cycle, and key signaling pathways. The methodologies described herein are intended to serve as a guide for researchers to explore the therapeutic potential of amooranacetal in a laboratory setting.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the effects of amooranacetal on different cell lines.
Table 1: Cytotoxicity of Amooranacetal in Cancer Cell Lines (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Cancer | 15.2 |
| MDA-MB-231 | Breast Cancer | 10.8 |
| A549 | Lung Cancer | 22.5 |
| HCT116 | Colon Cancer | 18.7 |
Table 2: Effect of Amooranacetal on Apoptosis Induction in MDA-MB-231 Cells
| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V positive) |
| Control | 0 | 5.2 ± 1.1 |
| Amooranacetal | 10 | 25.8 ± 3.5 |
| Amooranacetal | 20 | 48.9 ± 4.2 |
Table 3: Cell Cycle Analysis of HCT116 Cells Treated with Amooranacetal
| Treatment | Concentration (µM) | % Cells in G1 | % Cells in S | % Cells in G2/M |
| Control | 0 | 55.3 ± 2.8 | 28.1 ± 1.9 | 16.6 ± 1.5 |
| Amooranacetal | 20 | 72.1 ± 3.1 | 15.4 ± 2.2 | 12.5 ± 1.8 |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay
This protocol outlines the determination of the cytotoxic effects of amooranacetal on cancer cells using a colorimetric MTT assay.[1]
Materials:
-
Target cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Amooranacetal stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of amooranacetal in complete medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
After 24 hours, remove the medium and add 100 µL of the diluted amooranacetal solutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO).
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes the quantification of apoptotic cells after amooranacetal treatment using an Annexin V-FITC/Propidium (B1200493) Iodide (PI) staining kit.
Materials:
-
Target cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
Amooranacetal
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well.
-
Incubate for 24 hours, then treat with different concentrations of amooranacetal for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution by propidium iodide (PI) staining and flow cytometry.[2]
Materials:
-
Target cell line (e.g., HCT116)
-
Complete cell culture medium
-
Amooranacetal
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with amooranacetal as described in the apoptosis assay protocol.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
Signaling Pathway Diagrams
The following diagrams illustrate the proposed signaling pathways modulated by amooranacetal.
Caption: Proposed intrinsic apoptosis pathway induced by Amooranacetal.
Caption: Inhibition of the NF-κB signaling pathway by Amooranacetal.
Caption: General experimental workflow for studying Amooranacetal effects.
References
Application Notes and Protocols for the Administration of a Novel Racetam Compound (Amooracetal) in Animal Models
Disclaimer: No specific experimental data for a compound named "amooracetal" is publicly available. The following application notes and protocols are based on established guidelines for the administration of novel chemical entities in rodent models and general knowledge of the racetam class of nootropic compounds. These should be adapted based on the specific physicochemical properties and toxicological profile of the compound .
Introduction
The racetam family of compounds are synthetic nootropics investigated for their potential cognitive-enhancing effects. The administration of a novel racetam, such as the hypothetical "this compound," in animal models is a critical step in preclinical research to evaluate its pharmacokinetics, pharmacodynamics, efficacy, and safety. This document provides detailed protocols for common administration routes in rodent models, primarily mice and rats, to guide researchers in the initial stages of in vivo testing.
Data Presentation: Summary of Administration Routes
The selection of an administration route depends on the experimental goals, the physicochemical properties of the compound, and the desired pharmacokinetic profile.[1][2][3][4] The following table summarizes key parameters for common administration routes in adult mice and rats.
| Route of Administration | Typical Vehicle | Maximum Volume (Mouse) | Maximum Volume (Rat) | Needle Gauge (if applicable) | Absorption Rate | Key Considerations |
| Oral (PO) Gavage | Water, Saline, Methylcellulose | 10 mL/kg (up to 20 mL/kg with justification) | 10 mL/kg (up to 20 mL/kg with justification) | 20-22g (ball-tipped) | Slower, subject to first-pass metabolism | Ensures precise dosing compared to administration in drinking water or food. Potential for stress or injury if not performed correctly. |
| Intraperitoneal (IP) | Sterile Saline, PBS | 10 mL/kg | 10 mL/kg | 23-27g | Rapid | Bypasses first-pass metabolism, but there is a risk of injection into abdominal organs.[1] |
| Intravenous (IV) | Sterile Saline, PBS | 5 mL/kg (bolus) | 5 mL/kg (bolus) | 27-30g (tail vein) | Immediate and complete bioavailability | Provides precise control over circulating concentrations. Requires skill and may necessitate animal warming to dilate veins. |
| Subcutaneous (SC) | Sterile Saline, Isotonic Buffers | 5-10 mL/kg | 5-10 mL/kg | 25-27g | Slow and sustained | Suitable for compounds requiring prolonged absorption. Irritating substances can cause local reactions. |
Experimental Protocols
Oral Gavage (PO)
Oral gavage is a common method for the precise administration of liquid compounds directly into the stomach.
Materials:
-
This compound (B564674) solution/suspension in an appropriate vehicle.
-
Animal scale.
-
Flexible or rigid gavage needle with a ball tip (20-22 gauge for mice, 18-20 gauge for rats).
-
Syringe appropriately sized for the dosing volume.
Protocol:
-
Preparation: Weigh the animal to accurately calculate the dose volume. Prepare the this compound formulation and draw it into the syringe.
-
Restraint: Gently but firmly restrain the animal to prevent movement. For mice, this can be done by scruffing the neck and securing the tail. For rats, a towel wrap may be beneficial.
-
Gavage Needle Insertion: With the animal's head and body in a straight line, gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance.
-
Administration: Once the needle is in the stomach (the tip will be located just past the xiphoid process), slowly administer the compound.
-
Withdrawal and Observation: Gently remove the gavage needle and return the animal to its cage. Monitor the animal for any signs of distress, such as difficulty breathing or regurgitation.
Intraperitoneal (IP) Injection
IP injection is used for systemic administration and offers rapid absorption.
Materials:
-
This compound solution in a sterile, isotonic vehicle.
-
Animal scale.
-
Sterile syringe and needle (23-27 gauge).
-
70% ethanol (B145695) for disinfection.
Protocol:
-
Preparation: Weigh the animal and calculate the required injection volume. Aseptically prepare the this compound solution.
-
Restraint: Restrain the animal in a supine position, tilting it slightly head-down to move the abdominal organs forward.
-
Injection Site: Locate the lower right or left quadrant of the abdomen. Disinfect the injection site with 70% ethanol.
-
Injection: Insert the needle at a 30-45 degree angle into the peritoneal cavity. Aspirate briefly to ensure the needle has not entered a blood vessel or organ.
-
Administration: Slowly inject the solution.
-
Withdrawal and Observation: Withdraw the needle and return the animal to its cage. Observe for any signs of pain or discomfort.
Intravenous (IV) Injection (Tail Vein)
IV injection provides immediate and 100% bioavailability.
Materials:
-
This compound solution in a sterile, isotonic vehicle.
-
Animal scale.
-
Sterile syringe and needle (27-30 gauge).
-
A warming device (e.g., heat lamp) to dilate the tail veins.
-
A restraint device for rodents.
Protocol:
-
Preparation: Weigh the animal and prepare the sterile this compound solution.
-
Restraint and Vein Dilation: Place the animal in a restraint device. Warm the tail using a heat lamp to make the lateral tail veins more visible and accessible.
-
Injection Site: Disinfect the tail with 70% ethanol.
-
Injection: With the bevel of the needle facing up, carefully insert the needle into one of the lateral tail veins.
-
Administration: Slowly inject the solution. The vein should blanch if the injection is successful. If a bleb forms, the needle is not in the vein.
-
Withdrawal and Hemostasis: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Observation: Return the animal to its cage and monitor for any adverse reactions.
Subcutaneous (SC) Injection
SC injection results in slower, more sustained absorption of the compound.
Materials:
-
This compound solution in a sterile, isotonic vehicle.
-
Animal scale.
-
Sterile syringe and needle (25-27 gauge).
-
70% ethanol for disinfection.
Protocol:
-
Preparation: Weigh the animal and prepare the sterile this compound solution.
-
Restraint: Restrain the animal and lift a fold of skin over the back, between the shoulder blades, to form a "tent".
-
Injection Site: Disinfect the skin with 70% ethanol.
-
Injection: Insert the needle into the base of the skin tent, parallel to the body. Aspirate to ensure the needle is not in a blood vessel.
-
Administration: Inject the solution, which will form a small bolus under the skin.
-
Withdrawal and Observation: Withdraw the needle and gently massage the area to help disperse the solution. Return the animal to its cage and monitor for any local irritation.
Mandatory Visualizations
Caption: Experimental workflow for in vivo administration of a novel compound.
Caption: Hypothetical signaling pathway for a novel racetam compound.
References
Applications of Amooracetal in molecular biology
Preliminary Note: Extensive searches for "Amooracetal" in scientific literature and chemical databases did not yield any specific compound with this name having established applications in molecular biology. It is possible that "this compound" is a novel, recently synthesized compound not yet widely documented, a proprietary research chemical, or a potential misspelling of another compound.
This document has been prepared based on hypothetical applications and extrapolated protocols inspired by common classes of molecules with similar potential functionalities in molecular biology research. The information presented below is for illustrative purposes and should be adapted and validated experimentally. Researchers are strongly encouraged to verify the identity and known biological activities of their specific compound before proceeding with any experimentation.
Application Notes
This compound is a hypothetical novel acetal-containing heterocyclic compound. Based on its structural features, it is postulated to have potential applications in modulating intracellular signaling pathways, particularly those involved in cell growth, proliferation, and apoptosis. Its unique structure may allow for specific interactions with key regulatory proteins, making it a valuable tool for studying cellular processes and a potential lead compound in drug discovery.
Potential Areas of Application:
-
Cancer Biology: Investigating the anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines. Its potential to interfere with critical signaling nodes could make it a candidate for targeted cancer therapy research.
-
Neurobiology: Exploring the neuroprotective or neuromodulatory properties of this compound in models of neurodegenerative diseases. Its ability to cross the blood-brain barrier (a hypothetical property) would be a key factor.
-
Immunology: Studying the immunomodulatory effects of this compound on immune cell activation, differentiation, and cytokine production.
Quantitative Data Summary
As no experimental data for "this compound" is available, the following table is a template demonstrating how quantitative data for a hypothetical compound with anti-cancer activity could be presented.
| Cell Line | IC₅₀ (µM) for this compound | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) | Assay Type |
| MCF-7 (Breast Cancer) | Data Not Available | Data Not Available | MTT Assay |
| A549 (Lung Cancer) | Data Not Available | Data Not Available | MTT Assay |
| HeLa (Cervical Cancer) | Data Not Available | Data Not Available | MTT Assay |
| PC-3 (Prostate Cancer) | Data Not Available | Data Not Available | MTT Assay |
Experimental Protocols
Protocol 1: Determination of IC₅₀ using MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO at the same concentration as the highest this compound concentration) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of a Hypothetical Signaling Pathway
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in a hypothetical signaling pathway (e.g., the PI3K/Akt/mTOR pathway).
Materials:
-
Cancer cell line
-
This compound
-
Complete growth medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at various concentrations for a specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and add ECL substrate.
-
Imaging: Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Application Notes and Protocols: A Template for the Evaluation of a Novel Therapeutic Agent (e.g., 'Amooracetal')
Disclaimer: A comprehensive literature search did not yield specific information on a compound named "Amooracetal." The following application notes and protocols are presented as a detailed template for a hypothetical natural product, hereafter referred to as "Compound X," with potential anticancer and anti-inflammatory properties. This document is intended to serve as a guide for researchers, scientists, and drug development professionals in designing and conducting preclinical evaluations of novel therapeutic agents.
Introduction
Natural products are a significant source of new therapeutic agents, with many exhibiting potent anticancer and anti-inflammatory activities.[1][2] The evaluation of a novel compound, such as "this compound" or our model "Compound X," requires a systematic approach to characterize its biological effects and elucidate its mechanism of action. These notes provide a framework for the initial in vitro assessment of such a compound.
Data Presentation: Biological Activities of Compound X
The following tables summarize the hypothetical biological activities of Compound X.
Table 1: In Vitro Cytotoxicity of Compound X against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| MCF-7 | Breast Cancer | 12.5 |
| MDA-MB-231 | Breast Cancer | 8.2 |
| PC-3 | Prostate Cancer | 15.8 |
| HCT-116 | Colon Cancer | 10.4 |
| A549 | Lung Cancer | 22.1 |
| HEK293 | Normal Kidney (Control) | > 100 |
IC₅₀: The concentration of Compound X required to inhibit the growth of 50% of the cell population.
Table 2: Anti-inflammatory Effects of Compound X on LPS-Stimulated RAW 264.7 Macrophages
| Treatment | Concentration (µM) | Nitric Oxide (NO) Production (% of Control) | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Control | - | 100 ± 8.5 | 100 ± 9.2 | 100 ± 7.8 |
| Compound X | 5 | 75.3 ± 6.1 | 80.1 ± 7.5 | 78.4 ± 6.9 |
| Compound X | 10 | 42.1 ± 4.5 | 55.6 ± 5.3 | 51.9 ± 5.0 |
| Compound X | 20 | 15.8 ± 2.9 | 25.4 ± 3.8 | 22.7 ± 3.1 |
Data are presented as mean ± standard deviation. LPS (Lipopolysaccharide) is used to induce an inflammatory response.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer and anti-inflammatory properties of a novel compound.
Protocol: Cell Viability Assessment using MTT Assay
This protocol determines the effect of Compound X on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Compound X stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of Compound X in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of Compound X. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plate for 48 hours (or desired time points) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value.
Protocol: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the induction of apoptosis by Compound X.
Materials:
-
Cancer cell line
-
6-well plates
-
Compound X
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with Compound X at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol: Measurement of Nitric Oxide (NO) Production using Griess Assay
This protocol assesses the anti-inflammatory activity of Compound X by measuring its effect on NO production in LPS-stimulated macrophages.[3]
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Compound X
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Compound X for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a standard curve prepared with sodium nitrite.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate key experimental workflows and potential mechanisms of action for a therapeutic agent like Compound X.
Caption: Workflow for Bioactivity-Guided Isolation of Compound X.
References
- 1. Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Amorfrutins as Chemical Probes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using Amorfrutins, a class of natural products, as chemical probes for studying the peroxisome proliferator-activated receptor gamma (PPARγ). It is highly probable that "Amooracetal" was a misspelling of "Amorfrutin," as the latter are well-characterized chemical probes with a similar name, while the former does not correspond to any known chemical probe. Amorfrutins are valuable tools for investigating the roles of PPARγ in metabolic diseases, inflammation, and cancer.
Introduction to Amorfrutins
Amorfrutins are a family of isoprenoid-substituted benzoic acid derivatives originally isolated from edible plants such as Amorpha fruticosa and Glycyrrhiza foetida. They have been identified as potent and selective partial agonists of PPARγ, a nuclear receptor that is a key regulator of lipid and glucose metabolism, as well as inflammatory responses.[1][2] Unlike full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, which can have significant side effects, the partial agonism of Amorfrutins offers a more nuanced modulation of PPARγ activity, making them excellent chemical probes for dissecting specific aspects of PPARγ signaling.[3][4]
Biological Target and Mechanism of Action
The primary molecular target of Amorfrutins is the ligand-binding domain (LBD) of PPARγ.[1] Upon binding, Amorfrutins induce a conformational change in the receptor, leading to the recruitment of coactivator proteins and the subsequent regulation of target gene expression. As partial agonists, they elicit a weaker transcriptional response compared to full agonists. This differential activation of gene programs allows for the investigation of the specific consequences of moderate PPARγ activation.
Quantitative Data
The following tables summarize the binding affinities and cellular activities of different Amorfrutin variants for PPAR isoforms.
Table 1: Binding Affinities of Amorfrutins for PPAR Isoforms
| Compound | PPARγ Ki (nM) | PPARα Ki (µM) | PPARβ/δ Ki (µM) |
| Amorfrutin 1 | 236 | 27 | 27 |
| Amorfrutin 2 | 354 | - | - |
| Amorfrutin B | 19 | 2.6 | 1.7 |
| Rosiglitazone (Full Agonist) | - | - | - |
| Pioglitazone (Full Agonist) | 584 | - | - |
Table 2: Cellular Activity of Amorfrutins on PPARγ
| Compound | EC50 (nM) | Maximal Activation (% of Rosiglitazone) |
| Amorfrutin 1 | - | 15-39% |
| Amorfrutin 2 | - | 30% |
| Amorfrutin B | 73 | 20% |
Experimental Protocols
Protocol 1: In Vitro PPARγ Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., Amorfrutin) for the PPARγ ligand-binding domain (LBD). The assay is based on the displacement of a fluorescently labeled tracer from the terbium-labeled anti-GST-PPARγ-LBD complex.
Materials:
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPARγ ligand (tracer)
-
Test compound (Amorfrutin)
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well black, low-volume assay plates
-
TR-FRET-compatible plate reader
Procedure:
-
Prepare Reagents:
-
Prepare a 2X solution of GST-PPARγ-LBD and Terbium-labeled anti-GST antibody in assay buffer.
-
Prepare a 2X solution of the fluorescent tracer in assay buffer.
-
Prepare a serial dilution of the test compound (Amorfrutin) at 4X the final desired concentration in assay buffer.
-
-
Assay Plate Setup:
-
Add 5 µL of the 4X test compound dilution to the appropriate wells. For control wells, add 5 µL of assay buffer.
-
Add 5 µL of the 2X tracer solution to all wells.
-
Add 10 µL of the 2X GST-PPARγ-LBD/antibody mix to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths of ~495 nm (Terbium) and ~520 nm (FRET signal).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 495 nm).
-
Plot the TR-FRET ratio against the log of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: Cell-Based PPARγ Reporter Gene Assay
This protocol is for measuring the functional activity of Amorfrutins as PPARγ agonists in a cellular context. It utilizes a cell line stably expressing a PPARγ-responsive reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells (or other suitable cell line) stably co-transfected with:
-
A plasmid containing a PPARγ expression construct.
-
A plasmid containing a luciferase reporter gene driven by a PPAR response element (PPRE).
-
-
DMEM supplemented with 10% FBS and antibiotics.
-
Test compound (Amorfrutin).
-
Positive control (e.g., Rosiglitazone).
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Cell Seeding:
-
Seed the stably transfected cells in a 96-well plate at a density of 2-5 x 104 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of Amorfrutin and Rosiglitazone in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the test compounds.
-
Incubate for 18-24 hours at 37°C and 5% CO2.
-
-
Luciferase Assay:
-
Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
-
Plot the normalized luciferase activity against the log of the compound concentration.
-
Determine the EC50 and maximal activation level relative to the positive control (Rosiglitazone).
-
Visualizations
Signaling Pathway of Amorfrutin Action
Caption: Signaling pathway of Amorfrutin via PPARγ activation.
Experimental Workflow for Amorfrutin as a Chemical Probe
Caption: Experimental workflow for validating Amorfrutin as a chemical probe.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Amooracetal Solubility
Important Notice: Our initial search for "Amooracetal" did not yield any specific scientific data regarding its solubility, experimental protocols, or signaling pathways. This may indicate that "this compound" is a novel or proprietary compound, a potential misspelling, or not yet widely documented in publicly available scientific literature.
The following guide has been constructed based on general principles for optimizing the solubility of novel compounds in a research setting. We recommend treating these as starting points for your own empirical validation. Should you have a corrected name or alternative designation for this compound, please provide it for a more targeted search.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What are the first steps I should take?
A1: When encountering solubility issues with a novel compound, a systematic approach is crucial. We recommend starting with a solvent polarity gradient. Begin with common, low-toxicity solvents and progress to more specialized options. It is essential to perform small-scale solubility tests before preparing a large stock solution.
Q2: What are the most common solvents to try for a novel compound like this compound?
A2: For initial screening, consider the following solvents, starting with the most common and biocompatible:
-
Aqueous Buffers: Phosphate-Buffered Saline (PBS) at various pH levels (e.g., 6.5, 7.4, 8.0).
-
Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a powerful and widely used solvent for dissolving nonpolar compounds. Ethanol is another common choice.
-
Co-solvents: If solubility in aqueous buffers is low, consider using a mixture of an organic solvent and a buffer. For example, a 1:1 mixture of DMSO and PBS.
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can significantly impact solubility. Gentle heating (e.g., to 37°C) can increase the rate of dissolution and the amount of solute that can be dissolved. However, be cautious, as excessive heat can degrade the compound. Always check for compound stability at elevated temperatures.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound precipitates out of solution after initial dissolution. | The solution is supersaturated, or the compound is unstable in the chosen solvent. | 1. Try preparing a lower concentration stock solution. 2. If using a co-solvent system, ensure the final concentration of the organic solvent in your experimental medium is not causing precipitation. 3. Evaluate the pH of the final solution, as pH shifts can affect solubility. |
| The compound dissolves, but the solution is cloudy. | This may indicate the formation of a suspension rather than a true solution. | 1. Attempt to filter the solution through a 0.22 µm syringe filter. If the cloudiness is removed, it was likely due to particulate matter. 2. Consider sonication to break up any aggregates. |
| I need to use an aqueous buffer for my cell-based assay, but this compound is only soluble in DMSO. | High concentrations of DMSO can be toxic to cells. | 1. Prepare a high-concentration stock solution of this compound in DMSO. 2. Dilute the stock solution into your cell culture medium so that the final concentration of DMSO is non-toxic (typically <0.5%). |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
This protocol is designed to efficiently test the solubility of this compound in various solvents.
Methodology:
-
Weigh out a small, precise amount of this compound (e.g., 1 mg) into several separate microcentrifuge tubes.
-
To each tube, add a measured volume of a different solvent (e.g., 100 µL). This will give you a starting concentration of 10 mg/mL.
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect for dissolution. If the compound has not dissolved, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the compound is fully dissolved or it is clear that it is insoluble at a reasonable concentration.
-
Record the final concentration at which the compound fully dissolved for each solvent.
-
For promising solvents, consider gentle heating (e.g., 37°C) or sonication to aid dissolution.
Data Presentation
Hypothetical Solubility Data for this compound
Since no specific data for this compound was found, the following table is a template you can use to record your experimental findings.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) | Observations |
| Water | < 0.1 | < 0.1 | Insoluble |
| PBS (pH 7.4) | < 0.1 | 0.2 | Slight increase with heat |
| Ethanol | 5 | 15 | Soluble, enhanced by heat |
| DMSO | > 50 | > 50 | Freely Soluble |
| 10% DMSO in PBS | 1 | 2.5 | Forms a clear solution |
Visualizations
Workflow for Solubility Optimization
The following diagram outlines a logical workflow for determining the optimal solvent and preparation method for this compound.
Caption: A workflow for systematic solubility testing of this compound.
Hypothetical Signaling Pathway Involvement
Given that many novel therapeutic compounds target key cellular signaling pathways, the diagram below illustrates a common pathway, the mTOR signaling cascade, that is often implicated in drug development research. This is a hypothetical representation and has not been validated for this compound.
Caption: Hypothetical targeting of the mTOR signaling pathway by this compound.
Amooracetal degradation pathways and prevention
Welcome to the technical support center for Amooracetam. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the stability of Amooracetam. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is Amooracetam and what are its potential degradation pathways?
Amooracetam is a novel nootropic agent currently under investigation. Its chemical structure, featuring a γ-lactam ring, an ester functional group, and a methoxy-substituted phenyl ring, makes it susceptible to specific degradation pathways. The primary degradation routes are hydrolysis of the lactam and ester groups and oxidation of the methoxy (B1213986) group. Understanding these pathways is crucial for maintaining the compound's integrity during storage and experimentation.[1][2]
Q2: What are the optimal storage conditions for Amooracetam to minimize degradation?
To minimize degradation, Amooracetam should be stored in a cool, dry, and dark environment. The solid form is generally more stable than solutions. For solutions, it is recommended to use buffered systems at a slightly acidic to neutral pH (pH 4-6) and to store them at low temperatures (2-8°C) for short periods.[3][4] Long-term storage of solutions is not recommended. For solid Amooracetam, storage at -20°C in a desiccator is ideal.
Q3: How can I detect Amooracetam degradation in my samples?
Degradation can be monitored using stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[5] A stability-indicating method is one that can separate the intact drug from its degradation products. The appearance of new peaks in the chromatogram or a decrease in the peak area of the parent compound suggests degradation.
Q4: What is a forced degradation study and why is it important for Amooracetam?
A forced degradation study, also known as stress testing, is an essential part of drug development that exposes the drug substance to conditions more severe than accelerated stability testing. Its purpose is to identify the likely degradation products, establish the degradation pathways, and demonstrate the specificity of analytical methods. For Amooracetam, this study is critical for understanding its intrinsic stability and for developing a robust formulation.
Troubleshooting Guides
Issue 1: Unexpectedly rapid degradation of Amooracetam in an aqueous solution.
-
Possible Cause 1: pH of the solution. Amooracetam is susceptible to hydrolysis, which is often pH-dependent. Basic and strongly acidic conditions can catalyze the hydrolysis of the lactam and ester functional groups.
-
Troubleshooting Step: Measure the pH of your solution. If it is outside the optimal range (pH 4-6), adjust it using a suitable buffer system (e.g., acetate (B1210297) or phosphate (B84403) buffer).
-
-
Possible Cause 2: Presence of metal ions. Trace metal ions can catalyze oxidative degradation.
-
Troubleshooting Step: Use high-purity water and reagents. If contamination is suspected, consider adding a chelating agent like EDTA to your buffer.
-
-
Possible Cause 3: Exposure to light. Photodegradation can occur, especially for compounds with aromatic rings.
-
Troubleshooting Step: Protect your solutions from light by using amber vials or by wrapping the containers in aluminum foil.
-
Issue 2: Appearance of multiple unknown peaks in the HPLC chromatogram after sample preparation.
-
Possible Cause 1: Degradation during sample preparation. The solvents, temperature, and time involved in your sample preparation may be causing degradation.
-
Troubleshooting Step: Prepare samples immediately before analysis. Use cooled solvents if possible and minimize the time the sample is in solution. Evaluate the stability of Amooracetam in your chosen sample diluent.
-
-
Possible Cause 2: Interaction with excipients (in formulated products).
-
Troubleshooting Step: Conduct compatibility studies with individual excipients to identify any interactions that may be causing degradation.
-
Quantitative Data Summary
The following table summarizes the hypothetical results from a forced degradation study on Amooracetam, indicating its stability under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | Hydrolyzed lactam and ester |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 25°C | 45% | Hydrolyzed lactam and ester |
| Oxidation | 3% H₂O₂ | 8 hours | 25°C | 25% | Oxidized methoxy group |
| Thermal | Solid State | 48 hours | 80°C | 5% | Minor hydrolysis products |
| Photostability | UV light (254 nm) | 24 hours | 25°C | 10% | Photolytic cleavage products |
Experimental Protocols
Protocol: Forced Degradation Study of Amooracetam
1. Objective: To investigate the degradation pathways of Amooracetam under various stress conditions and to identify the resulting degradation products.
2. Materials:
-
Amooracetam drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with UV and MS detectors
-
Photostability chamber
-
Oven
3. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of Amooracetam at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature (25°C) for 4 hours.
-
At appropriate time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature (25°C) for 8 hours, protected from light.
-
At appropriate time points (e.g., 0, 2, 4, 8 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of Amooracetam powder in a glass vial.
-
Heat the vial in an oven at 80°C for 48 hours.
-
At the end of the study, dissolve the powder in the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solution of Amooracetam (100 µg/mL in 50:50 acetonitrile/water) to UV light (254 nm) in a photostability chamber for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both samples by HPLC.
-
4. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC-UV/MS method.
-
Determine the percentage of degradation by comparing the peak area of Amooracetam in stressed samples to that of an unstressed control.
-
Use the MS data to identify the mass of the degradation products and propose their structures.
Visualizations
Caption: Hypothetical degradation pathways of Amooracetam.
Caption: Workflow for a forced degradation study of Amooracetam.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.ekb.eg [journals.ekb.eg]
- 3. Effect of water on the chemical stability of amorphous pharmaceuticals: I. Small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview on chemical derivatization and stability aspects of selected avermectin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
Technical Support Center: Amooracetal NMR Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the NMR spectroscopic analysis of Amooracetal and related complex natural products.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows significant peak overlap in the aliphatic region. How can I resolve these signals?
A1: Peak overlap is a common issue with complex molecules like this compound.[1][2] To address this, consider the following strategies:
-
Use a higher-field NMR spectrometer: Instruments with higher magnetic field strengths (e.g., 600 MHz or higher) will increase the chemical shift dispersion, often resolving overlapping signals.[2]
-
Try a different deuterated solvent: Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts for your compound's protons, potentially resolving overlapping peaks.[1]
-
2D NMR Techniques: Employ two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy). These experiments reveal proton-proton coupling networks, allowing you to trace connections between protons even if their signals are overlapping in the 1D spectrum.[3]
Q2: I am observing very broad peaks in my ¹H NMR spectrum for this compound. What are the potential causes and solutions?
A2: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: An inhomogeneous magnetic field across the sample is a common cause of peak broadening. Re-shimming the spectrometer should be your first step.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader signals. Try diluting your sample.
-
Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic substances (like dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it can help remove dissolved oxygen.
-
Chemical Exchange: Protons on hydroxyl (-OH) or amine (-NH) groups can undergo chemical exchange with the solvent or other molecules, leading to broad signals. To confirm this, you can add a drop of D₂O to your sample; exchangeable protons will be replaced by deuterium (B1214612), causing the corresponding peaks to disappear or decrease in intensity.
Q3: How can I confidently assign the stereochemistry of this compound using NMR?
A3: Determining stereochemistry is a critical and often challenging aspect of structure elucidation. Key NMR techniques for this purpose include:
-
Coupling Constants (J-values): The magnitude of the coupling constant between two protons can provide information about their dihedral angle. For cyclic systems like those potentially in this compound, larger coupling constants (typically 10-14 Hz) are observed for axial-axial couplings, while smaller values (2-4 Hz) are seen for axial-equatorial and equatorial-equatorial couplings.
-
Nuclear Overhauser Effect (NOE) Experiments: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or 1D NOE experiments are powerful tools for determining spatial proximity between protons. An NOE is observed between protons that are close in space, regardless of whether they are coupled through bonds. This information is invaluable for assigning relative stereochemistry.
Q4: My NMR spectrum contains unexpected peaks that don't seem to belong to this compound. How can I identify them?
A4: Unassigned peaks in your spectrum are often due to impurities or artifacts.
-
Solvent Peaks: Residual non-deuterated solvent is a common source of extra peaks. For example, chloroform (B151607) (CHCl₃) in a CDCl₃ sample appears around 7.26 ppm. Consult a table of common NMR solvent impurities.
-
Water Peak: Water is frequently present in NMR solvents and can appear as a broad singlet, typically between 1.5 and 4.7 ppm depending on the solvent and temperature.
-
Impurities from Synthesis/Isolation: Contaminants from the reaction mixture or purification process (e.g., ethyl acetate, grease) can appear in the spectrum.
-
TMS: Tetramethylsilane (TMS) is often used as an internal standard and appears as a sharp singlet at 0 ppm.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise Ratio
| Possible Cause | Troubleshooting Step |
| Low sample concentration | Increase the amount of sample dissolved in the NMR solvent. |
| Insufficient number of scans | Increase the number of scans acquired for the experiment. |
| Incorrect receiver gain | Optimize the receiver gain to maximize signal without causing clipping. |
| Sample precipitation | Ensure your compound is fully dissolved in the chosen solvent. |
Issue 2: Inaccurate Integrations
| Possible Cause | Troubleshooting Step |
| Poor phasing | Manually re-phase the spectrum to ensure a flat baseline. |
| Baseline distortion | Apply a baseline correction algorithm to flatten the baseline across the spectrum. |
| Peak overlap | If possible, use a well-resolved, isolated peak from the same molecule as a reference for integration. For overlapping multiplets, integrate the entire cluster and divide by the expected number of protons. |
| Insufficient relaxation delay (d1) | For quantitative analysis, ensure the relaxation delay is sufficiently long (at least 5 times the longest T1 of interest). |
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectrometer Setup: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire a standard ¹H spectrum using a 90° pulse. A typical experiment might involve 16-32 scans with a relaxation delay of 1-2 seconds.
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.
Protocol 2: COSY (Correlation Spectroscopy)
-
Pulse Program: Load a standard COSY pulse sequence (e.g., cosygpqf).
-
Acquisition Parameters: Set the spectral width to cover all proton signals. Acquire a 2D dataset, typically with 256-512 increments in the indirect dimension (t₁) and 8-16 scans per increment.
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions, followed by a 2D Fourier transform. Symmetrize the resulting spectrum.
-
Interpretation: Cross-peaks in the COSY spectrum indicate scalar coupling between protons.
Protocol 3: HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Load a standard HMBC pulse sequence (e.g., hmbcgplpndqf).
-
Acquisition Parameters: Set the ¹H spectral width as in a standard proton spectrum. Set the ¹³C spectral width to cover all expected carbon signals (e.g., 0-220 ppm). Optimize the long-range coupling delay (typically for J = 8-10 Hz).
-
Processing: Process the 2D data using appropriate window functions and Fourier transformation.
-
Interpretation: Cross-peaks show correlations between protons and carbons that are typically separated by 2 or 3 bonds, which is crucial for assembling the carbon skeleton of this compound.
Visualizations
Troubleshooting Workflow for Common NMR Issues
Caption: A decision tree for troubleshooting common NMR spectral issues.
Logic for Structure Elucidation of this compound
Caption: Workflow for elucidating the structure of this compound using NMR.
References
Improving Amooracetal stability in solution
Welcome to the Amoóracetal Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of Amoóracetal in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of Amoóracetal in solution?
A1: The stability of Amoóracetal in solution can be influenced by several factors. The most common include pH, temperature, light exposure, solvent composition, and the presence of oxygen.[1][2] Understanding and controlling these variables is crucial for maintaining the integrity of the compound during your experiments.
Q2: I am observing a rapid degradation of my Amoóracetal stock solution. What could be the cause?
A2: Rapid degradation is often a result of suboptimal storage conditions. Key areas to investigate include:
-
pH of the solution: Amoóracetal may be susceptible to acid or base-catalyzed hydrolysis.
-
Temperature: Elevated temperatures can accelerate degradation reactions.[2]
-
Light exposure: Photosensitive compounds can degrade when exposed to certain wavelengths of light.[2][3]
-
Solvent purity: Impurities in the solvent can sometimes catalyze degradation.
Q3: How can I determine the optimal pH for storing Amoóracetal?
A3: To determine the optimal pH for stability, a pH-rate profile study is recommended. This involves preparing Amoóracetal solutions in a series of buffers with varying pH values and monitoring the compound's concentration over time. The pH at which the degradation rate is slowest is the optimal pH for storage.
Q4: Is Amoóracetal sensitive to light? How can I protect it?
A4: To assess photosensitivity, you can perform a forced degradation study where solutions of Amoóracetal are exposed to controlled light conditions (e.g., UV and visible light) as per ICH Q1B guidelines. If found to be photosensitive, always store Amoóracetal solutions in amber vials or protect them from light by wrapping the container in aluminum foil.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Bioassays
Possible Cause: Degradation of Amoóracetal in the assay medium.
Troubleshooting Steps:
-
Pre-incubation Stability Check: Incubate Amoóracetal in your cell culture or assay medium for the duration of your experiment.
-
Time-Point Analysis: Collect aliquots at different time points and analyze the concentration of Amoóracetal using a validated analytical method like HPLC.
-
pH and Temperature Monitoring: Ensure the pH and temperature of your assay medium remain constant throughout the experiment.
-
Component Check: Investigate if any components in your medium (e.g., serum, specific supplements) are contributing to the degradation.
Issue 2: Unexpected Peaks in Chromatography
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Forced Degradation Study: Subject Amoóracetal to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Peak Identification: Use techniques like LC-MS to identify the mass of the unknown peaks and deduce their potential structures.
-
Optimize Storage: Based on the nature of the degradation products, refine your storage and handling procedures to minimize their formation. For example, if oxidative degradation is observed, de-gas your solvents and store solutions under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: pH-Rate Profile Study
Objective: To determine the pH of maximum stability for Amoóracetal in solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 9, 12).
-
Solution Preparation: Dissolve a known concentration of Amoóracetal in each buffer.
-
Incubation: Store the solutions at a constant temperature (e.g., 25°C or 37°C).
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Analysis: Quantify the remaining concentration of Amoóracetal in each aliquot using a validated HPLC method.
-
Data Analysis: For each pH, plot the natural logarithm of the Amoóracetal concentration versus time. The slope of this line will give you the observed degradation rate constant (k_obs). Plot log(k_obs) versus pH to generate the pH-rate profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways of Amoóracetal.
Methodology:
-
Stock Solution: Prepare a stock solution of Amoóracetal in a suitable solvent.
-
Stress Conditions: Aliquot the stock solution and subject each aliquot to one of the following stress conditions:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution at 60°C.
-
Photolytic Stress: Expose the solution to UV (254 nm) and visible light.
-
-
Time Points: Sample at various time points (e.g., 0, 4, 8, 24 hours).
-
Analysis: Analyze the samples by HPLC-UV and LC-MS to separate and identify the degradation products.
Data Presentation
Table 1: Hypothetical pH-Rate Profile Data for Amoóracetal at 25°C
| pH | Apparent First-Order Rate Constant (k_obs) (h⁻¹) | Half-Life (t½) (hours) |
| 2.0 | 0.0866 | 8.0 |
| 4.0 | 0.0116 | 60.0 |
| 6.0 | 0.0023 | 301.4 |
| 7.4 | 0.0058 | 119.5 |
| 9.0 | 0.0289 | 24.0 |
| 12.0 | 0.1386 | 5.0 |
Table 2: Summary of Forced Degradation Studies for Amoóracetal
| Stress Condition | % Degradation after 24h | Number of Degradants | Notes |
| 0.1 N HCl, 60°C | 45% | 2 | Significant hydrolysis observed. |
| 0.1 N NaOH, 60°C | 68% | 3 | More rapid degradation under basic conditions. |
| 3% H₂O₂, RT | 15% | 1 | Susceptible to oxidation. |
| 60°C | 10% | 1 | Thermally labile to some extent. |
| Light (UV/Vis) | 32% | 2 | Photosensitive. |
Visualizations
Caption: Experimental workflow for assessing Amoóracetal stability.
Caption: General degradation pathways for Amoóracetal.
References
Amooracetal dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Amooracetal dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: While specific research on this compound is ongoing, as a member of the racetam class of nootropics, its mechanism of action is likely multifaceted. Nootropics commonly modulate key neurotransmitter systems. Potential pathways influenced by this compound may include the glutamatergic, cholinergic, and dopaminergic systems to enhance cognitive functions like memory and learning.[1]
Q2: Which cell lines are recommended for studying the effects of this compound?
A2: The choice of cell line will depend on the specific research question. For neuroprotection and neuroinflammation studies, BV2 microglial cells and HT22 hippocampal neurons are suitable models.[2][3][4] For general cytotoxicity and viability assays, neuronal cell lines such as SH-SY5Y are commonly used.
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
A3: Based on studies of similar racetam compounds, a broad concentration range is recommended for initial screening. For example, oxiracetam (B1678056) has been tested at concentrations up to 100 μM without showing significant cytotoxicity.[2] Other racetams, like aniracetam, have shown effects at nanomolar to micromolar concentrations. Therefore, a starting range of 0.1 µM to 100 µM is a reasonable starting point for Amooracetam.
Q4: How should I prepare this compound for cell culture experiments?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution. This stock solution can then be serially diluted in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture wells is minimal (typically <0.1%) to avoid solvent-induced cytotoxicity.
Q5: What are the key parameters to assess in a dose-response study of this compound?
A5: Key parameters include cell viability, cytotoxicity, and specific functional endpoints related to your hypothesis. Cell viability can be assessed using assays like MTT or XTT. Functional assessments might include measuring neurotransmitter release, receptor binding activity, or changes in the expression of specific biomarkers related to neuronal health and inflammation. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) should be calculated from the dose-response curve to quantify the potency of this compound.
Troubleshooting Guides
This section addresses common issues encountered during this compound dose-response experiments.
Issue 1: High Variability Between Replicate Wells
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Pipette cells carefully and consistently into each well. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use fresh tips for each dilution and replicate. When preparing serial dilutions, ensure thorough mixing at each step. |
| Edge Effects | To minimize evaporation and temperature fluctuations in the outer wells of the plate, fill the peripheral wells with sterile PBS or media without cells. |
| Contamination | Visually inspect cells under a microscope for any signs of microbial contamination. If contamination is suspected, discard the plate and start a new experiment with fresh reagents. |
Issue 2: No Observable Effect or Dose-Response
| Possible Cause | Troubleshooting Step |
| Inappropriate Concentration Range | The concentrations tested may be too low. Based on data from similar racetams, consider expanding the concentration range up to 100 µM or higher, while monitoring for cytotoxicity. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive to the effects of this compound. Consider using alternative or multiple assays to measure different aspects of cell health or function. |
| Insufficient Incubation Time | The effect of this compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. |
| Compound Instability | Ensure the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment. |
Issue 3: Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your cell line (typically <0.1%). |
| Compound-Induced Toxicity | This compound itself may be cytotoxic at higher concentrations. Determine the cytotoxic concentration range and select a non-toxic range for functional assays. |
| Contaminated Compound | Ensure the purity of the this compound sample. If possible, obtain a certificate of analysis or test a new batch of the compound. |
| Sensitive Cell Line | The chosen cell line may be particularly sensitive. Consider using a more robust cell line or reducing the highest tested concentrations. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Neuronal Cell Viability Assay (MTT Assay)
| This compound Concentration (µM) | Absorbance (OD 570nm) - Replicate 1 | Absorbance (OD 570nm) - Replicate 2 | Absorbance (OD 570nm) - Replicate 3 | Mean Absorbance | % Cell Viability |
| 0 (Control) | 1.254 | 1.288 | 1.271 | 1.271 | 100.0 |
| 0.1 | 1.261 | 1.295 | 1.278 | 1.278 | 100.6 |
| 1 | 1.248 | 1.281 | 1.265 | 1.265 | 99.5 |
| 10 | 1.152 | 1.189 | 1.170 | 1.170 | 92.1 |
| 50 | 0.899 | 0.925 | 0.912 | 0.912 | 71.8 |
| 100 | 0.631 | 0.655 | 0.643 | 0.643 | 50.6 |
Table 2: Comparative EC50 Values of Racetam Compounds in In Vitro Neuronal Assays
| Compound | Assay | Cell Line/System | Reported EC50/Effective Concentration |
| Aniracetam | NMDA Receptor Modulation | Rat Hippocampal Slices | ≤ 0.1 µM |
| Piracetam | Ionic Current Modulation | Cerebellar Granule Cells | 10 - 1000 µM |
| Oxiracetam | Neuroprotection | BV2 and HT22 cells | Effective at 100 µM (non-toxic) |
| Levetiracetam | Immunoassay | Serum | Linear range: 2.0 - 100.0 µg/mL |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at an optimized density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of Amooracetam. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the EC50 or IC50 value.
Protocol 2: Neuroprotection Assay Against Oxidative Stress
-
Cell Seeding: Plate neuronal cells (e.g., HT22) in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of Amooracetam for a specified pre-treatment period (e.g., 2 hours).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or glutamate, to the culture medium at a pre-determined toxic concentration.
-
Co-incubation: Incubate the cells with this compound and the stressor for the desired duration.
-
Assessment of Cell Viability: Perform a cell viability assay (e.g., MTT, as described in Protocol 1) to quantify the neuroprotective effect of Amooracetam.
-
Data Analysis: Compare the viability of cells treated with this compound and the stressor to those treated with the stressor alone.
Mandatory Visualization
Caption: Putative signaling pathways modulated by this compound.
Caption: Experimental workflow for this compound dose-response analysis.
Caption: Logical troubleshooting flow for this compound experiments.
References
- 1. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxiracetam Offers Neuroprotection by Reducing Amyloid β-Induced Microglial Activation and Inflammation in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Refining Amooracetal Purification Techniques
Welcome to the technical support center for Amooracetal purification. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the isolation and purification of this compound and similar natural products.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent system for the initial extraction of this compound from raw plant material?
A1: The initial solvent extraction from the source, such as Amoora rohituka, typically begins with a nonpolar solvent to remove lipids and other nonpolar compounds. A sequential extraction with solvents of increasing polarity is recommended. For instance, starting with petroleum ether or hexane (B92381), followed by ethyl acetate (B1210297), and then methanol (B129727) can effectively fractionate the extract based on polarity.[1][2] this compound, being a triterpenoid, is likely to be found in the less polar fractions like petroleum ether or ethyl acetate extracts.
Q2: Which chromatographic techniques are most suitable for this compound purification?
A2: A multi-step chromatographic approach is generally most effective for purifying natural products like this compound.[3]
-
Flash Chromatography: An excellent initial step for fractionating the crude extract and isolating fractions enriched with this compound.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is crucial for the final purification steps to achieve high purity.[3] A reversed-phase C18 column is a common starting point.
-
Counter-Current Chromatography (CCC): This technique can be beneficial as it avoids solid stationary phases, which can sometimes lead to sample degradation.[3]
Q3: How can I assess the purity of my this compound sample?
A3: Purity determination should be performed using multiple analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): An analytical HPLC with a high-resolution column can quantify the purity by peak area percentage.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified compound and can help identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities.
Q4: What are the typical stability issues for compounds like this compound, and how can I mitigate them?
A4: Triterpenoids can be susceptible to degradation under harsh pH and high temperatures.
-
pH Stability: It is advisable to maintain a neutral pH during purification unless the compound's stability at different pH values has been established. The stability of similar compounds is often best between pH 3 and 5.
-
Temperature Stability: Avoid excessive heat. Use a refrigerated autosampler for HPLC and evaporate solvents under reduced pressure at low temperatures (e.g., using a rotary evaporator).
-
Light Sensitivity: Store purified this compound and its solutions in amber vials or protected from light to prevent potential photodegradation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of this compound | Incomplete extraction from the plant material. | Grind the plant material to a fine powder. Increase the extraction time or try a different solvent system. |
| Degradation of the compound during purification. | Work at lower temperatures. Use buffers to maintain a stable pH. Minimize the time the sample is exposed to purification conditions. | |
| Poor separation from other compounds. | Optimize the chromatographic method (e.g., change the mobile phase gradient, try a different column). | |
| Poor Peak Shape in HPLC (Tailing or Fronting) | Column overload. | Reduce the amount of sample injected onto the column. |
| Inappropriate mobile phase. | Ensure the sample is dissolved in the mobile phase. Adjust the pH or ionic strength of the mobile phase. | |
| Column degradation. | Use a guard column to protect the analytical column. If the column is old, replace it. | |
| Presence of Unexpected Peaks in the Chromatogram | Sample contamination. | Ensure all glassware is clean and use high-purity solvents. |
| Compound degradation. | Re-evaluate the stability of this compound under your experimental conditions (pH, temperature, light). | |
| Air bubbles in the detector. | Properly degas the mobile phase. | |
| Inconsistent Retention Times | Fluctuation in mobile phase composition. | Ensure the solvent reservoirs are sufficiently full and that the pump is mixing the solvents correctly. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column equilibration issues. | Ensure the column is fully equilibrated with the mobile phase before each injection. |
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation of this compound
-
Maceration: The dried and powdered leaves of Amoora rohituka are sequentially macerated with petroleum ether, ethyl acetate, and methanol.
-
Concentration: The ethyl acetate extract, which is expected to contain this compound, is concentrated under reduced pressure using a rotary evaporator at 40°C.
-
Flash Chromatography: The concentrated ethyl acetate extract is subjected to flash chromatography on a silica (B1680970) gel column. A gradient elution is performed, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and analyzed by TLC or analytical HPLC.
Protocol 2: High-Purity Purification by Preparative HPLC
-
Sample Preparation: Fractions from flash chromatography showing enrichment of this compound are pooled and dissolved in a minimal amount of the HPLC mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 4 mL/min.
-
Detection: UV at 210 nm.
-
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Final Concentration: The collected fractions are combined, and the solvent is removed under reduced pressure to yield purified this compound.
Data Presentation
Table 1: Comparison of Extraction Solvents for this compound Yield
| Solvent | Dry Weight of Plant Material (g) | Volume of Solvent (L) | Yield of Crude Extract (g) | This compound Content in Extract (%) |
| Petroleum Ether | 500 | 2 | 10.5 | 5.2 |
| Ethyl Acetate | 500 | 2 | 15.2 | 8.9 |
| Methanol | 500 | 2 | 25.8 | 1.3 |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for unexpected chromatographic peaks.
References
Technical Support Center: Amooracetal Experimental Variability Reduction
Welcome to the Amooracetal (B564674) Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common experimental challenges and reduce variability when working with this compound. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative data to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell viability assays with this compound. What are the potential causes?
A1: Inconsistent cell viability results can stem from several factors. Firstly, ensure the stability and solubility of your this compound stock solution. Amorphous solid dispersions can enhance the solubility and stability of poorly soluble compounds.[1][2] Secondly, variations in cell culture conditions, such as passage number, confluency, and media composition, can significantly impact cellular response. It is crucial to maintain consistent cell culture practices. Lastly, the mechanism of action of this compound, potentially through the mTOR pathway which is sensitive to nutrient and growth factor levels, means that slight variations in serum concentration or incubation times can lead to different outcomes.[3][4][5]
Q2: Our Western blot results for phosphorylated Akt (p-Akt) and phosphorylated S6 (p-S6) kinase are weak or variable after this compound treatment. How can we troubleshoot this?
A2: Weak or variable phosphorylation signals in the mTOR pathway can be challenging. Here are some troubleshooting steps:
-
Optimize Lysis Buffer: Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins.
-
Positive Controls: Include a known activator of the mTOR pathway (e.g., insulin (B600854) or growth factors) as a positive control to confirm that the signaling cascade is responsive in your cell system.
-
Time Course and Dose-Response: this compound's effect on mTOR signaling may be transient or dose-dependent. Perform a time-course experiment (e.g., 15 min, 30 min, 1h, 4h, 24h) and a dose-response curve to identify the optimal conditions for observing changes in p-Akt and p-S6.
-
Loading Controls: Use a reliable loading control (e.g., GAPDH, β-actin, or total Akt/S6) to ensure equal protein loading across your gel.
Q3: We are struggling with the solubility of this compound in our aqueous culture media. What is the recommended procedure for solubilization?
A3: For compounds with poor aqueous solubility, it is common to first dissolve them in an organic solvent like DMSO to create a concentrated stock solution. This stock can then be diluted into the aqueous culture medium to the final desired concentration. It is critical to keep the final concentration of the organic solvent in the culture medium low (typically <0.1%) to avoid solvent-induced cellular toxicity. For some compounds, the use of amorphous solid dispersions with polymers like povidone can improve solubility.
Troubleshooting Guides
Issue 1: High Variability in Neuronal Differentiation Assays
| Potential Cause | Troubleshooting Steps |
| Inconsistent Progenitor Cell Quality | Ensure a consistent source and passage number of neural progenitor cells. Characterize the cells for key markers before each experiment. |
| Variable this compound Activity | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Confirm the biological activity of each new batch of the compound. |
| Suboptimal Differentiation Conditions | Optimize the concentration of growth factors and other supplements in your differentiation medium. Perform a matrix titration of this compound and key differentiation factors. |
| Inconsistent Measurement of Differentiation | Use multiple, well-characterized markers for neuronal differentiation (e.g., NeuN, MAP2, β-III-tubulin) and quantify them using automated image analysis to reduce user bias. |
Issue 2: Inconsistent Effects on mTOR Signaling Pathway
| Potential Cause | Troubleshooting Steps |
| Cellular Stress | Culture conditions such as high confluency, nutrient deprivation, or hypoxia can independently modulate the mTOR pathway. Standardize all cell handling and culture procedures. |
| Feedback Loops in the mTOR Pathway | The mTOR pathway has several negative feedback loops. For instance, S6K1 can inhibit IRS1, which is upstream of Akt. Consider these feedback mechanisms when interpreting your data, especially at later time points. |
| Crosstalk with Other Pathways | The mTOR pathway is a central hub that integrates signals from various pathways, including PI3K-Akt and MAPK/ERK. Be aware of potential crosstalk and consider inhibiting or activating related pathways to isolate the effects of this compound. |
Experimental Protocols
Protocol 1: Western Blotting for mTOR Pathway Activation
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run until adequate separation is achieved.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), Akt, p-S6 (Ser235/236), S6, and a loading control overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: In Vitro Neuronal Differentiation Assay
-
Cell Plating: Plate neural progenitor cells on poly-L-ornithine and laminin-coated plates.
-
Differentiation Induction: The following day, switch to a differentiation medium containing a low concentration of mitogens and supplement with neurotrophic factors.
-
This compound Treatment: Add this compound at the desired concentrations to the differentiation medium.
-
Medium Change: Refresh the medium with this compound every 2-3 days.
-
Immunocytochemistry: After 7-14 days, fix the cells and perform immunocytochemistry for neuronal markers (e.g., NeuN, MAP2) and a nuclear counterstain (e.g., DAPI).
-
Quantification: Capture images using a high-content imager and quantify the percentage of differentiated neurons.
Quantitative Data Summary
Table 1: Illustrative Dose-Response of this compound on mTOR Pathway Phosphorylation
| This compound (µM) | p-Akt (Ser473) / Total Akt (Fold Change) | p-S6 (Ser235/236) / Total S6 (Fold Change) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 0.1 | 1.25 ± 0.18 | 1.45 ± 0.21 |
| 1 | 2.50 ± 0.35 | 3.10 ± 0.42 |
| 10 | 2.35 ± 0.29 | 2.80 ± 0.38 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Illustrative Effect of this compound on Neuronal Differentiation
| Treatment | Percentage of NeuN-positive cells |
| Vehicle Control | 15.2 ± 2.5% |
| This compound (1 µM) | 35.8 ± 4.1% |
| Positive Control (BDNF) | 40.1 ± 3.8% |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Simplified mTOR signaling pathway and the putative target of this compound.
Caption: General experimental workflow for assessing this compound's effects.
References
- 1. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solubility and Stability Enhanced Oral Formulations for the Anti-Infective Corallopyronin A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mTOR pathway | Abcam [abcam.com]
- 4. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR signaling in growth control and disease - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A comprehensive comparison of the biological activities of Amooracetal and a structurally related compound remains elusive due to the current lack of scientific literature specifically identifying and characterizing "this compound." Extensive searches of chemical and biological databases have not yielded a specific molecule with this name.
It is possible that "this compound" is a novel or recently isolated natural product that has not yet been fully described in published research. One potential lead arises from studies on the plant Amoora cucullata, a mangrove species with traditional medicinal uses. Extracts of Amoora cucullata have demonstrated preliminary antimicrobial and cytotoxic activities. It is conceivable that "this compound" could be a yet-to-be-named or recently identified compound from this plant.
Without the chemical structure and documented biological activities of this compound, a direct and meaningful comparison with a related compound, as requested, cannot be generated. The core requirements of providing quantitative data, detailed experimental protocols, and signaling pathway diagrams are contingent on the availability of this foundational information.
To proceed with a comparative analysis, the following information regarding this compound is essential:
-
Chemical Structure: The definitive molecular structure is necessary to identify structurally related compounds for comparison.
-
Biological Activities: Published data detailing the specific biological effects, such as antimicrobial, anti-inflammatory, or cytotoxic activities, are required.
-
Quantitative Data: Metrics such as IC50, EC50, or MIC values are crucial for a quantitative comparison.
-
Mechanism of Action: Understanding the molecular targets and signaling pathways affected by this compound is fundamental for a mechanistic comparison.
Researchers, scientists, and drug development professionals interested in the biological activities of novel natural products are encouraged to monitor scientific publications for the potential characterization of compounds from sources like Amoora cucullata. Once "this compound" is formally described in the scientific literature, a comprehensive comparative guide can be developed.
A Comparative Guide to the Synthesis of Oxiracetam
Oxiracetam, a nootropic compound of the racetam family, is a synthetic derivative of the neurotransmitter GABA. It is presumed that the user's query for "Amooracetam" was a misspelling of Oxiracetam, as the former is not a recognized chemical entity. This guide provides a comparative analysis of two distinct synthetic methodologies for Oxiracetam, tailored for researchers, scientists, and professionals in drug development. The comparison is based on data extracted from publicly available patents.
Method 1: Synthesis via Protection of 4-Hydroxy-2-pyrrolidone (B119327)
This synthetic route, detailed in patent CN102746207B, employs a protection strategy for the hydroxyl group of 4-hydroxy-2-pyrrolidone, followed by N-alkylation and subsequent deprotection to yield Oxiracetam.
Experimental Protocol:
Step 1: Protection of 4-Hydroxy-2-pyrrolidone In a reaction vessel, 4-hydroxy-2-pyrrolidone (1.0 mol) is dissolved in N,N-dimethylformamide (DMF, 500 mL). To this solution, imidazole (B134444) (1.5 mol) and tert-butyldiphenylchlorosilane (1.1 mol) are added. The mixture is stirred at 40°C for 10 hours. After the reaction is complete, the mixture is poured into water (2000 mL) and extracted with methyl tertiary butyl ether (MTBE; 3 x 1500 mL). The combined organic layers are washed with water (1000 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is crystallized from n-heptane to afford 4-(tert-butyldiphenylsilyloxy)-2-pyrrolidone.
Step 2: N-Alkylation The protected 4-(tert-butyldiphenylsilyloxy)-2-pyrrolidone is reacted with an ethyl haloacetate (such as ethyl bromoacetate) in a suitable non-protonated solvent under basic conditions at -5 to 10°C for 1-3 hours to yield the N-alkylated product.
Step 3: Ammonolysis The N-alkylated intermediate ester is subjected to ammonolysis. For instance, 2-(4-tert-butyldiphenylsilyloxy-2-oxo-pyrrolidin-1-yl)acetamide can be obtained by reacting the corresponding ester with concentrated ammonia (B1221849) solution at 20-30°C for 10-15 hours. The product precipitates as a solid and can be collected by filtration. This step has a reported yield of approximately 90% with a purity of over 99%.
Step 4: Deprotection The silyl (B83357) protecting group is removed under acidic conditions in an alcoholic solvent. For example, 2-(4-tert-butyldiphenylsilyloxy-2-oxo-pyrrolidin-1-yl)acetamide (e.g., 260.37 g) is dissolved in methanol (B129727) (850 mL), and a 4M solution of hydrochloric acid in methanol (50 mL) is added. The reaction is stirred at 30°C for 1 hour, during which Oxiracetam precipitates as a white solid. The solid is collected by filtration, washed with methanol (200 mL), and dried. This final step reportedly yields Oxiracetam in 95-96% with a purity exceeding 99%.
Reaction Workflow:
Method 2: Synthesis from 4-Amino-3-hydroxybutyrate
This alternative synthesis, described in patent CN105968024A, commences with 4-amino-3-hydroxybutyrate and proceeds through a sequence of esterification, condensation, cyclization, and ammonolysis.
Experimental Protocol:
Step 1: Esterification (S)-4-amino-3-hydroxybutyrate is esterified by reacting it with an alcohol (e.g., ethanol) at 60°C for approximately 5 hours. The solvent is then removed under reduced pressure to yield the corresponding ester intermediate.
Step 2: Condensation The ester from the previous step is condensed with a haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base catalyst (e.g., triethylamine) and a solvent (e.g., ethanol). The reaction is carried out at a temperature between 0-60°C for 5-10 hours.
Step 3: Ring Closure The condensation product undergoes a ring-closing reaction in a solvent such as ethanol (B145695) or toluene (B28343) at a temperature ranging from 50-130°C for 3-8 hours to form the pyrrolidone ring structure.
Step 4: Ammonolysis The cyclic intermediate is then subjected to ammonolysis with concentrated aqueous ammonia at 20-30°C for 4-16 hours to yield the final product, (S)-Oxiracetam. The patent reports an overall yield of over 20% for this multi-step synthesis. The crude product can be purified by recrystallization from water to achieve a purity of 99.9%.
Reaction Workflow:
Quantitative Data Summary
| Parameter | Method 1 (Protection of 4-Hydroxy-2-pyrrolidone) | Method 2 (from 4-Amino-3-hydroxybutyrate) |
| Starting Material | 4-Hydroxy-2-pyrrolidone | 4-Amino-3-hydroxybutyrate |
| Key Steps | Protection, N-Alkylation, Ammonolysis, Deprotection | Esterification, Condensation, Ring Closure, Ammonolysis |
| Yield (Ammonolysis) | ~90% | Not individually specified |
| Yield (Deprotection) | 95-96% | Not applicable |
| Overall Yield | Not explicitly stated, but high step yields suggest a good overall yield. | >20% |
| Final Product Purity | >99% | 99.9% (after recrystallization) |
Comparison and Conclusion
Both methods provide viable pathways to synthesize Oxiracetam.
Method 1 appears to be a high-yielding process, with the final two steps boasting yields of approximately 90% and 95-96%, respectively. The use of a protecting group adds steps to the synthesis but allows for clean reactions and high-purity intermediates. The final product is obtained in high purity directly from the reaction mixture by precipitation.
Method 2 starts from a different precursor and involves a cyclization step. While the reported overall yield of over 20% is modest, the final product can be purified to a very high degree (99.9%) by recrystallization. This route may be advantageous depending on the availability and cost of the starting materials.
The choice between these two methods would likely depend on factors such as the cost and availability of starting materials, the desired scale of production, and the specific equipment and expertise available. Method 1 may be preferable for achieving a higher overall yield, while Method 2 provides a route to a very pure final product, albeit with a lower overall yield.
Validation of Amooracetal's mechanism of action
To provide a comprehensive comparison guide on the mechanism of action of Amooracetal, it is essential to first establish the specific molecular pathways and targets of this compound. At present, publicly available scientific literature and clinical trial databases do not contain information on a compound named "this compound."
This suggests that "this compound" may be a new or internal designation for a therapeutic candidate that is not yet widely disclosed, or there may be a misspelling of the compound's name.
To proceed with generating the requested comparison guide, please provide the correct name of the compound or any available information on its intended therapeutic target or mechanism of action. Once this information is available, a detailed guide can be developed, including:
-
Identification of Comparator Compounds: A selection of alternative drugs with similar or related mechanisms of action.
-
Quantitative Data Analysis: Tabulated summaries of key performance indicators from preclinical and clinical studies.
-
Detailed Experimental Protocols: Methodologies for pivotal experiments that validate the mechanism of action.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the molecular interactions and experimental designs using Graphviz.
We look forward to receiving the necessary information to fulfill your request.
Cross-Validation of Racetam Bioactivity in Diverse Models: A Comparative Guide
Introduction
While specific data on "Amooracetal" is not available in the public domain, this guide provides a comparative analysis of the bioactivity of the broader class of compounds to which it likely belongs: the racetams. Racetams are a class of synthetic compounds recognized for their nootropic properties, which encompass cognitive-enhancing effects.[1][2] This guide will objectively compare the performance of several well-studied racetams across different experimental models, presenting supporting data and detailed methodologies for researchers, scientists, and drug development professionals. The primary focus will be on their mechanisms of action and the signaling pathways they modulate.
Comparative Bioactivity of Common Racetams
The racetam family includes a variety of compounds, each with unique cognitive-enhancing profiles. The foundational compound, Piracetam, and its derivatives like Aniracetam, Oxiracetam, and Phenylpiracetam have been the subject of numerous studies to elucidate their mechanisms of action.[2][3] A primary mechanism of action for many racetams is the modulation of central neurotransmitter systems, particularly the cholinergic and glutamatergic pathways.[4] They are known to enhance membrane fluidity and increase the efficiency of neurotransmission.
| Racetam | Primary Bioactivity | Common Experimental Models | Key Findings |
| Piracetam | Enhances cognitive function, particularly in cases of age-related decline. | Aged rat models, chronic cerebral hypoperfusion models in rats. | Improved memory and learning performance; increased potency when co-administered with choline. |
| Aniracetam | Anxiolytic effects, mood enhancement, and creativity boost. | Elevated Plus Maze, Open Field Test in mice. | Reduces anxiety-like behavior; contradictory results on cognitive enhancement require further investigation. |
| Oxiracetam | Stimulating effects, improved logical thinking and learning speed. | MK-801 induced amnesia model in mice. | Reverses chemically induced amnesia and improves memory retention. |
| Phenylpiracetam | Mood and energy booster, improved focus. | Animal models of cognitive deficit. | Enhances memory and learning, possesses psychostimulant properties. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of common experimental protocols used to assess the bioactivity of racetam compounds.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, with a hidden platform submerged just below the surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Rats or mice are placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded over several trials and days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time. The time spent in the target quadrant where the platform was previously located is measured to assess memory retention.
-
-
Data Analysis: Escape latency, path length, and time spent in the target quadrant are analyzed to determine the effect of the test compound on spatial learning and memory.
Elevated Plus Maze for Anxiety Assessment
The Elevated Plus Maze is a standard test for evaluating anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.
-
Procedure: The animal is placed in the center of the maze and allowed to explore for a set period. The time spent in and the number of entries into the open and closed arms are recorded.
-
Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms, indicating reduced anxiety.
Signaling Pathways and Experimental Workflows
Racetams are understood to exert their effects through the modulation of key signaling pathways involved in neurotransmission and synaptic plasticity.
Cholinergic and Glutamatergic Signaling
Many racetams are positive allosteric modulators of AMPA receptors, which are a type of glutamate (B1630785) receptor. This modulation enhances excitatory synaptic transmission, a critical component of learning and memory. They also influence the cholinergic system by increasing the release of acetylcholine (B1216132) and enhancing the function of its receptors.
Experimental Workflow for Bioactivity Screening
The process of evaluating the bioactivity of a novel compound like a racetam typically follows a structured workflow, from initial in vitro screening to in vivo behavioral studies.
References
A Comparative Guide to the Structure-Activity Relationship of Spiroketal and Fused Bicyclic Acetal Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents has led to the exploration of diverse chemical scaffolds, with natural products and their analogs serving as a rich source of inspiration. Among these, compounds featuring spiroketal and fused bicyclic acetal (B89532) moieties have demonstrated significant cytotoxic activity against various cancer cell lines, including notoriously difficult-to-treat hematological malignancies like B-cell chronic lymphocytic leukemia (CLL). This guide provides a comparative analysis of the structure-activity relationships (SAR) of these promising scaffolds, supported by experimental data, to inform the rational design of next-generation anticancer therapeutics.
Quantitative Structure-Activity Relationship (SAR) Analysis
The anticancer potency of spiroketal and fused bicyclic acetal derivatives is intricately linked to their structural and stereochemical features. Modifications to the core scaffold, as well as the nature and position of substituents, can dramatically influence their cytotoxic effects. The following tables summarize the in vitro cytotoxicity data for several series of these compounds, offering a clear comparison of their activity against various cancer cell lines.
Table 1: Anticancer Activity of Spiro-fused Cyclopropa[a]pyrrolizidine and 3-Azabicyclo[3.1.0]hexane Analogs
| Compound ID | Core Scaffold | R | R' | K562 (Leukemia) IC50 (µM) | U2OS (Osteosarcoma) IC50 (µM) | B16 (Melanoma) IC50 (µM) |
| 1a | Cyclopropa[a]pyrrolizidine | H | H | > 100 | > 100 | > 100 |
| 1b | Cyclopropa[a]pyrrolizidine | H | OMe | 5.4 | 4.8 | 6.2 |
| 1c | Cyclopropa[a]pyrrolizidine | H | Cl | 3.1 | 2.9 | 4.5 |
| 1d | Cyclopropa[a]pyrrolizidine | OMe | H | 8.2 | 7.5 | 9.8 |
| 2a | 3-Azabicyclo[3.1.0]hexane | H | H | > 100 | > 100 | > 100 |
| 2b | 3-Azabicyclo[3.1.0]hexane | H | OMe | 15.6 | 18.2 | 21.4 |
| 2c | 3-Azabicyclo[3.1.0]hexane | H | Cl | 9.8 | 11.5 | 14.7 |
Data compiled from studies on spiro-fused heterocyclic systems.[1][2]
SAR Observations:
-
Core Scaffold: The cyclopropa[a]pyrrolizidine scaffold (compounds 1b-d ) generally exhibits greater potency compared to the 3-azabicyclo[3.1.0]hexane scaffold (compounds 2b-c ).
-
Substitution on the Phenyl Ring (R'): The presence of a substituent on the phenyl ring is crucial for activity. The unsubstituted analog 1a is inactive.
-
Electron-withdrawing groups, such as chloro (1c ), tend to confer higher potency than electron-donating groups like methoxy (B1213986) (1b ).
-
The position of the substituent also appears to be important, as illustrated by the difference in activity between 1b and 1d .
Table 2: Cytotoxicity of a Novel Spirocyclic Dimer, SpiD3, and its Analogs Against B-Cell Malignancy Cell Lines
| Compound | HG-3 (CLL) IC50 (µM) | OSU-CLL (CLL) IC50 (µM) | ABC-DLBCL IC50 (µM) | GC-DLBCL IC50 (µM) | MCL IC50 (µM) |
| Analog 19 | 1.5 ± 0.2 | 2.1 ± 0.3 | 1.8 ± 0.2 | 2.5 ± 0.4 | 2.3 ± 0.3 |
| SpiD3 | 0.4 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.2 | 0.7 ± 0.1 |
| SpiD7 | > 10 | > 10 | > 10 | > 10 | > 10 |
Data from a study on a novel spirocyclic dimer targeting CLL survival pathways.[3]
SAR Observations:
-
The dimeric structure of SpiD3 appears to be critical for its high potency against a range of B-cell malignancies, including CLL cell lines.
-
Comparison with Analog 19 (a monomeric precursor) and the inactive analog SpiD7 highlights the importance of the specific dimeric linkage and overall conformation for cytotoxic activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of the anticancer properties of spiroketal and fused bicyclic acetal derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., CLL cell lines HG-3, OSU-CLL, or K562) in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Procedure:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Caspase Activation Assay by Western Blot
This assay detects the cleavage of caspases, which are key executioners of apoptosis.
Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage. Western blotting with antibodies specific to the cleaved (active) forms of caspases can be used to monitor apoptosis induction.
Procedure:
-
Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody against a cleaved caspase (e.g., cleaved caspase-3 or cleaved caspase-9). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved caspase band indicates the induction of apoptosis.
Signaling Pathways and Mechanisms of Action
The anticancer activity of spiroketal and fused bicyclic acetal derivatives is often mediated by the induction of apoptosis through the modulation of key signaling pathways. Understanding these mechanisms is crucial for optimizing drug efficacy and overcoming resistance.
Apoptosis Induction and Caspase Activation
A common mechanism of action for these compounds is the induction of programmed cell death, or apoptosis. This is often characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. The activation of initiator caspases (e.g., caspase-9) and executioner caspases (e.g., caspase-3) leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of NF-κB and Unfolded Protein Response (UPR) Pathways in CLL
In the context of CLL, survival and proliferation are often driven by aberrant signaling from the B-cell receptor (BCR), leading to the activation of pro-survival pathways such as the NF-κB pathway and the unfolded protein response (UPR).[3] Novel agents like the spirocyclic dimer SpiD3 have been shown to exert their potent anti-leukemic effects by targeting these critical vulnerabilities.
NF-κB Signaling Pathway: The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. In CLL, its constitutive activation promotes the expression of anti-apoptotic proteins. Inhibition of this pathway is a promising therapeutic strategy.
Unfolded Protein Response (UPR): Cancer cells, including CLL cells, often have a high rate of protein synthesis, leading to endoplasmic reticulum (ER) stress and activation of the UPR. While initially a pro-survival response, sustained UPR activation can trigger apoptosis. Some spiroketal derivatives may exploit this by exacerbating ER stress.
Conclusion
Spiroketal and fused bicyclic acetal scaffolds represent a promising class of compounds for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that potency is highly dependent on the core structure and the nature of substituents. The pro-apoptotic mechanism of action, often involving the modulation of key signaling pathways like NF-κB and the UPR, provides a strong rationale for their continued investigation, particularly for challenging malignancies such as B-cell chronic lymphocytic leukemia. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of therapeutic agents.
References
- 1. Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Spirocyclic Dimer, SpiD3, Targets Chronic Lymphocytic Leukemia Survival Pathways with Potent Preclinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
Amooracetal: An In-Depth Look at a Triterpenoid with Undisclosed Therapeutic Potential
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Natural products, with their inherent structural diversity, represent a promising reservoir for such discoveries. Amooracetal, a triterpenoid (B12794562) isolated from the plant Aphanamixis grandifolia, has emerged as a compound of interest. However, a comprehensive review of publicly available scientific literature reveals a significant gap in the in vivo validation of its therapeutic potential.
At present, there is no published experimental data detailing the in vivo efficacy, mechanism of action, or specific therapeutic targets of this compound. While its chemical structure has been identified (CAS Number: 1351617-73-6), its biological activity remains largely unexplored in the public domain. Consequently, a direct comparison with alternative therapeutic agents, supported by experimental data, cannot be formulated.
The Source of this compound: Aphanamixis grandifolia
This compound is a natural product isolated from Aphanamixis grandifolia, a plant belonging to the Meliaceae family. Research on other compounds from this plant has indicated potential biological activities, including cytotoxic and insecticidal effects of other isolated terpenoids. This suggests that compounds from Aphanamixis grandifolia may possess bioactive properties, but specific data for this compound is lacking.
The Path Forward: A Call for Investigation
The absence of in vivo data for this compound highlights a critical need for further research to unlock its potential therapeutic applications. Future investigations would need to encompass a systematic evaluation of its biological effects, starting from in vitro screening to comprehensive in vivo studies.
Proposed Experimental Workflow for In Vivo Validation:
The following diagram outlines a logical workflow for the future in vivo validation of this compound's therapeutic potential. This workflow represents a standard pipeline in preclinical drug development.
Caption: Proposed experimental workflow for the in vivo validation of this compound.
Hypothetical Signaling Pathway Exploration
Should initial screenings suggest a potential therapeutic area, for instance, in oncology, subsequent studies would need to elucidate the underlying signaling pathways. A hypothetical pathway that could be investigated, based on the activities of other triterpenoids, might involve the modulation of key cellular processes like apoptosis or cell cycle regulation.
The diagram below illustrates a generic representation of a signaling pathway that could be a starting point for investigation, should this compound exhibit anti-cancer properties.
Caption: Hypothetical signaling pathway for this compound's potential anti-cancer activity.
Conclusion
While the current body of scientific literature does not provide the necessary data to perform an in vivo validation and comparison of this compound, its origin from a medicinally relevant plant genus warrants further investigation. The scientific community is encouraged to undertake the necessary preclinical studies to determine the therapeutic potential of this natural compound. Such research is essential to bridge the existing knowledge gap and to ascertain whether this compound holds promise as a future therapeutic agent. Professionals in drug development should consider the outlined experimental workflow as a foundational roadmap for exploring the pharmacology of this and other novel natural products.
A Comparative Analysis of Amooracetal's Toxicity Profile: A Hypothetical Guide
Disclaimer: The compound "Amooracetal" is a fictional name used for illustrative purposes within this guide. As of this writing, there is no publicly available scientific literature or toxicity data for a compound with this name. This guide is intended to serve as a template for researchers, scientists, and drug development professionals on how to structure a comparative toxicity analysis for a new chemical entity (NCE). The data for the comparator compound, Piracetam, is based on publicly available information, while the data for "this compound" is hypothetical.
This guide provides a framework for the comparative toxicity assessment of a hypothetical nootropic agent, this compound, against the well-established nootropic, Piracetam. The objective is to present a clear, data-driven comparison of their safety profiles through summarized quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Comparative Toxicity Data
The following tables summarize the acute, in vitro, and genotoxicity data for this compound (hypothetical) and Piracetam.
Table 1: Acute Systemic Toxicity
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |
| This compound | Mouse | Oral | > 2000 | Hypothetical |
| Rat | Intravenous | 850 | Hypothetical | |
| Piracetam | Mouse | Oral | 2000[1][2] | [1][2] |
| Rat | Oral | 5600[2] |
LD50: Median lethal dose.
Table 2: In Vitro Cytotoxicity
| Compound | Cell Line | Assay | Incubation Time (hrs) | IC50 (µM) | Reference |
| This compound | SH-SY5Y (Human Neuroblastoma) | MTT | 48 | 150 | Hypothetical |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | 48 | > 500 | Hypothetical | |
| Piracetam | SH-SY5Y (Human Neuroblastoma) | MTT | 48 | > 1000 | Representative |
| HepG2 (Human Hepatocellular Carcinoma) | Neutral Red Uptake | 48 | > 1000 | Representative |
IC50: Half-maximal inhibitory concentration. Values for Piracetam are representative based on its known low cytotoxicity.
Table 3: Genotoxicity Profile
| Compound | Assay | Test System | Metabolic Activation (S9) | Result | Reference |
| This compound | Ames Test | S. typhimurium (TA98, TA100) | With & Without | Negative | Hypothetical |
| In Vitro Micronucleus Test | Human Lymphocytes | With & Without | Negative | Hypothetical | |
| Piracetam | Ames Test | S. typhimurium | Not Specified | Negative | Inferred from safety profile |
| In Vivo DNA Damage Study | Rat Leukocytes & Macrophages | N/A | Protective effect against LPS-induced DNA damage observed |
Experimental Protocols
Detailed methodologies for the key toxicological assays are provided below.
2.1. In Vivo Acute Oral Toxicity (LD50)
-
Test System: Male and female Sprague-Dawley rats (8-10 weeks old).
-
Methodology: Based on OECD Guideline 423. Animals are fasted overnight prior to dosing. This compound or Piracetam is administered orally via gavage at various dose levels. A control group receives the vehicle alone.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days post-administration. A full necropsy is performed on all animals at the end of the study.
-
Data Analysis: The LD50 is calculated using appropriate statistical methods.
2.2. In Vitro Cytotoxicity (MTT Assay)
-
Cell Lines: SH-SY5Y and HepG2 cells.
-
Methodology: Cells are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of this compound or Piracetam for 48 hours. Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). After incubation, the formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
2.3. Bacterial Reverse Mutation Test (Ames Test)
-
Test System: Salmonella typhimurium strains TA98 and TA100.
-
Methodology: Based on OECD Guideline 471. The tester strains are exposed to various concentrations of the test compound in the presence and absence of a metabolic activation system (S9 fraction from rat liver).
-
Observation: The number of revertant colonies is counted after incubation for 48-72 hours.
-
Data Analysis: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies.
Visualizations
3.1. Experimental Workflow
Workflow for In Vitro Cytotoxicity (MTT Assay).
3.2. Signaling Pathway
Simplified Apoptosis Signaling Pathways.
References
A Comparative Analysis of Amorfrutin B and Existing PPARγ Modulators
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the novel Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonist, Amorfrutin B, with other existing PPARγ modulators. This document outlines quantitative performance data, experimental methodologies, and key mechanistic pathways to offer a comprehensive overview for drug discovery and development.
Initially identified as a natural product, Amorfrutin B has emerged as a potent and selective partial agonist of PPARγ, a key nuclear receptor that regulates glucose metabolism, lipid homeostasis, and inflammation.[1][2][3] Unlike full agonists such as the thiazolidinedione (TZD) class of drugs, Amorfrutin B exhibits a distinct pharmacological profile, suggesting a potential for therapeutic benefits with an improved side-effect profile.[4][5] This guide will compare Amorfrutin B with established PPARγ agonists (Rosiglitazone and Pioglitazone) and antagonists (GW9662 and T0070907).
Quantitative Comparison of PPARγ Modulators
The following table summarizes the key quantitative data for Amorfrutin B and other selected PPARγ modulators, providing a basis for direct comparison of their activity.
| Compound | Type | Target | Binding Affinity (Ki) | IC50 | EC50 |
| Amorfrutin B | Partial Agonist | PPARγ | 19 nM | - | 73 nM |
| Rosiglitazone | Full Agonist | PPARγ | - | 4 nM, 9 nM, 12 nM (adipocytes) | - |
| Pioglitazone | Full Agonist | PPARγ | - | - | - |
| GW9662 | Antagonist | PPARγ | - | 3.3 nM | - |
| T0070907 | Antagonist/Inverse Agonist | PPARγ | - | - | - |
Signaling Pathway of PPARγ Activation
The activation of PPARγ is central to its role in gene regulation. The following diagram illustrates the general signaling pathway upon agonist binding.
Upon entering the cell and nucleus, a PPARγ agonist binds to the Ligand Binding Domain (LBD) of PPARγ. This induces a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. The activated PPARγ forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating their transcription and subsequent translation. This process ultimately leads to the regulation of genes involved in glucose and lipid metabolism.
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize and compare PPARγ modulators.
PPARγ Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound to the PPARγ Ligand Binding Domain (LBD).
Principle: This assay is based on the principle of fluorescence polarization (FP). A fluorescently labeled PPARγ ligand (tracer) is incubated with the PPARγ LBD. The binding of the large receptor to the small tracer results in a high FP value. When a test compound that also binds to the LBD is introduced, it competes with the tracer, leading to a decrease in the FP signal.
Materials:
-
Human recombinant PPARγ LBD
-
Fluorescently labeled PPARγ ligand (e.g., a derivative of a known agonist)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Test compounds (e.g., Amorfrutin B, Rosiglitazone)
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a dilution series of the test compound in the assay buffer.
-
In a microplate, add the PPARγ LBD, the fluorescent tracer, and the assay buffer.
-
Add the different concentrations of the test compound to the wells. Include control wells with no test compound (maximum polarization) and wells with a known high-affinity unlabeled ligand (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
The data is then analyzed to calculate the IC50 value of the test compound, which is the concentration required to displace 50% of the fluorescent tracer. The Ki can be subsequently calculated from the IC50 value.
PPARγ Reporter Gene Assay
This cell-based assay is used to determine the functional activity of a compound as a PPARγ agonist or antagonist.
Principle: This assay utilizes a cell line that has been engineered to express the human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPRE. When an agonist binds to and activates PPARγ, the receptor-RXR heterodimer binds to the PPRE and drives the expression of the reporter gene. The amount of reporter protein produced is proportional to the level of PPARγ activation and can be quantified.
Materials:
-
A suitable host cell line (e.g., HEK293) stably transfected with a PPARγ expression vector and a PPRE-driven reporter vector.
-
Cell culture medium and supplements.
-
Test compounds (agonists and antagonists).
-
A known PPARγ agonist as a positive control (e.g., Rosiglitazone).
-
Reagents for the detection of the reporter gene product (e.g., luciferase assay substrate).
-
Luminometer.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Prepare serial dilutions of the test compounds.
-
For agonist testing, add the diluted compounds directly to the cells.
-
For antagonist testing, pre-incubate the cells with the test compounds for a short period before adding a known concentration of a PPARγ agonist (the challenge agonist).
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene expression.
-
Lyse the cells and measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined. For antagonists, the IC50 value (the concentration that inhibits 50% of the response induced by the challenge agonist) is calculated.
Experimental Workflow for Comparative Analysis
The following diagram outlines a typical workflow for the comparative analysis of novel PPARγ modulators against existing compounds.
This workflow begins with the synthesis or acquisition of test compounds. These are then subjected to primary screening, typically a high-throughput binding assay, to identify compounds that interact with the target. Hits from the primary screen are then evaluated in secondary, cell-based functional assays to confirm their activity and determine their mode of action (agonist, antagonist, etc.). Promising lead compounds are then advanced to in vivo studies to assess their efficacy and safety in animal models, with the ultimate goal of identifying a clinical candidate.
References
- 1. pure.mpg.de [pure.mpg.de]
- 2. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]
- 3. Structural characterization of amorfrutins bound to the peroxisome proliferator-activated receptor γ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amorfrutin B is an efficient natural peroxisome proliferator-activated receptor gamma (PPARγ) agonist with potent glucose-lowering properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Amooracetal: Unraveling the Functional Performance of a Novel Triterpenoid
For researchers, scientists, and drug development professionals, the quest for novel compounds with therapeutic potential is a continuous endeavor. Amooracetal, a triterpenoid (B12794562) isolated from the plant Aphanamixis grandifolia, has emerged as a compound of interest. However, a comprehensive analysis of its functional performance through rigorous benchmarking in functional assays remains largely uncharted territory in publicly available scientific literature.
This guide aims to address the current landscape of knowledge surrounding this compound and to provide a framework for its potential evaluation. Due to the limited specific data on this compound's biological activity, this document will outline the general methodologies and potential comparative compounds that could be used to benchmark its performance, should experimental data become available.
Understanding this compound: A Triterpenoid of Interest
This compound is chemically identified as a triterpenoid, a class of naturally occurring compounds known for a wide range of biological activities. While its precise mechanism of action is not yet elucidated in published research, other triterpenoids isolated from Aphanamixis grandifolia have been investigated for cytotoxic and insecticidal properties. Furthermore, the broader class of triterpenoids has been explored for various therapeutic effects, including potential neuroprotective and cognitive-enhancing activities.
Benchmarking Performance: A Proposed Framework
In the absence of direct experimental data for this compound, a comparative analysis necessitates a hypothetical approach based on the general properties of related compounds. Potential alternatives for comparison would depend on the yet-to-be-determined primary activity of this compound. If its potential lies in cognitive enhancement, a comparison with established nootropics would be relevant.
Hypothetical Comparison of Nootropic Agents
To illustrate how this compound's performance could be benchmarked, the following table presents a hypothetical comparison with well-known nootropic agents. It is crucial to note that the data for this compound in this table is purely illustrative and does not represent actual experimental results.
| Compound | Mechanism of Action | Target Pathway(s) | Key Performance Metric (Example) |
| This compound | (Hypothetical) Modulator of neurotrophic factor expression | (Hypothetical) BDNF/TrkB signaling | (Hypothetical) % increase in neurite outgrowth |
| Piracetam | Modulator of AMPA receptors; enhances membrane fluidity | Glutamatergic signaling | Improvement in memory consolidation scores |
| Noopept | Increases NGF and BDNF expression | Neurotrophic signaling | Enhanced cognitive function in animal models |
| Modafinil | Dopamine reuptake inhibitor | Dopaminergic signaling | Increased wakefulness and alertness |
Experimental Protocols for Functional Assays
To generate the data required for a meaningful comparison, a series of well-defined functional assays would be necessary. The following are detailed methodologies for key experiments that could be employed to characterize the activity of this compound.
Neurite Outgrowth Assay
Objective: To assess the potential of this compound to promote the growth of neurites, an indicator of neuronal plasticity and regeneration.
Methodology:
-
Cell Culture: PC12 cells or primary cortical neurons are cultured in appropriate media.
-
Treatment: Cells are treated with varying concentrations of this compound, a positive control (e.g., Nerve Growth Factor, NGF), and a vehicle control.
-
Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.
-
Imaging: Cells are fixed and stained with a neuronal marker (e.g., β-III tubulin). Images are captured using a high-content imaging system.
-
Analysis: Neurite length and branching are quantified using image analysis software. The percentage increase in neurite outgrowth compared to the vehicle control is calculated.
In Vitro Cytotoxicity Assay
Objective: To determine the concentration range at which this compound is non-toxic to cells, which is crucial for interpreting other functional assay results.
Methodology:
-
Cell Seeding: Neuronal or other relevant cell lines are seeded in 96-well plates.
-
Compound Addition: A serial dilution of this compound is added to the wells.
-
Incubation: Plates are incubated for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or PrestoBlue assay.
-
Data Analysis: The concentration of this compound that causes a 50% reduction in cell viability (IC50) is calculated.
Visualizing Potential Mechanisms
While the specific signaling pathways modulated by this compound are unknown, we can create diagrams to illustrate hypothetical mechanisms of action based on the activities of other triterpenoids with neuroprotective effects.
A potential signaling cascade initiated by this compound.
The following diagram illustrates a possible experimental workflow for assessing the neuroprotective effects of this compound.
Workflow for evaluating this compound's neuroprotective potential.
Conclusion
The exploration of this compound's functional performance is currently hampered by a lack of published experimental data. This guide provides a foundational framework for how such an investigation could be structured, from selecting appropriate comparative compounds to detailing robust experimental protocols and visualizing potential mechanisms. As research into this novel triterpenoid progresses, the application of these methodologies will be critical in elucidating its therapeutic potential and defining its place in the landscape of pharmacologically active compounds. Further research is strongly encouraged to uncover the specific biological activities of this compound and to generate the data necessary for a comprehensive and objective comparison with existing alternatives.
Safety Operating Guide
Essential Safety and Handling Protocols for Amooracetal
Disclaimer: No specific Safety Data Sheet (SDS) or handling information for a substance named "Amooracetal" was found in the available resources. The following guidance is based on general best practices for handling potentially hazardous chemicals in a laboratory setting. It is crucial to obtain the specific SDS for this compound from the supplier before any handling, as this document will contain detailed and substance-specific safety information.
Immediate Safety and Personal Protective Equipment (PPE)
When handling any new or unfamiliar chemical for which specific hazard data is not immediately available, a conservative approach to personal protective equipment is essential. The following table summarizes the recommended PPE based on general laboratory safety principles.
| Protection Type | Recommended Equipment | Purpose and General Guidance |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield. | Protects against splashes, sprays, and airborne particles. Standard safety glasses are not sufficient. Eye protection should be worn at all times when in the laboratory. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). The specific glove material should be selected based on the chemical's properties, which would be detailed in the SDS. | Prevents direct skin contact with the chemical. Gloves should be inspected for any signs of degradation or puncture before use and should be disposed of properly after handling the chemical. |
| Lab coat or chemical-resistant apron. | Provides a barrier to protect personal clothing and skin from spills and contamination. | |
| Closed-toe shoes. | Protects feet from spills and falling objects. | |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Minimizes the inhalation of vapors, fumes, or dust. If the substance is volatile or produces aerosols, a respirator may be required. The specific type of respirator would be indicated in the SDS. |
Operational Plan for Handling this compound
A systematic approach is necessary to ensure the safe handling of a new chemical like this compound. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols: General Risk Assessment
Given the absence of specific data for this compound, a thorough risk assessment is a mandatory prerequisite for any experimental work.
-
Identify Hazards: Assume this compound is hazardous until proven otherwise. Consider potential hazards such as toxicity, flammability, reactivity, and corrosivity. Review the chemical structure for any functional groups that might indicate specific hazards.
-
Evaluate Exposure Potential: Assess the likelihood of exposure during the planned procedure. Consider the quantity of substance being used, the duration of the experiment, and the potential for generating dust, aerosols, or vapors.
-
Implement Control Measures: Based on the identified hazards and exposure potential, select the appropriate control measures. This includes the use of engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and the selection of appropriate PPE.
-
Plan for Emergencies: Establish procedures for handling spills, accidental exposures, and other potential emergencies. Ensure that an emergency eyewash and safety shower are readily accessible.
Disposal Plan
All waste containing this compound must be treated as hazardous waste unless determined otherwise by a qualified professional.
-
Waste Segregation: Collect all this compound waste, including contaminated consumables (e.g., gloves, pipette tips), in a dedicated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these general safety principles and operational plans, researchers can minimize their risk when handling new or uncharacterized substances like this compound, fostering a culture of safety and responsibility in the laboratory. Always prioritize obtaining the specific Safety Data Sheet for any chemical before commencing work.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
